Product packaging for Tfmb-(R)-2-HG(Cat. No.:)

Tfmb-(R)-2-HG

Katalognummer: B611313
Molekulargewicht: 288.22 g/mol
InChI-Schlüssel: UXTLNUGKDZMPTC-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

TFMB-R-2-HG is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG). (R)-2-HG is structurally similar to α-ketoglutarate and competitively inhibits α-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases. TFMB-R-2-HG has been used to assess the role of (R)-2-HG in leukemogenesis.>Cell membrane-permeable version of (R)-2-HG as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation>TFMB-(R)-2-HG is a cell membrane-permeable version of (R)-2-HG that acts as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11F3O4 B611313 Tfmb-(R)-2-HG

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTLNUGKDZMPTC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Tfmb-(R)-2-HG

Abstract

This compound, a trifluoromethylbenzyl-esterified and cell-permeable derivative of (R)-2-hydroxyglutarate ((R)-2-HG), serves as a critical investigational tool in the study of oncometabolism. (R)-2-HG is an oncometabolite produced at high levels in cancers harboring gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes.[1] Due to its structural similarity to the endogenous metabolite α-ketoglutarate (α-KG), (R)-2-HG functions as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[2][3] this compound facilitates the study of (R)-2-HG's roles by efficiently crossing cellular membranes and delivering high intracellular concentrations of the active oncometabolite.[2] Its application has been pivotal in demonstrating that (R)-2-HG is sufficient to induce leukemogenesis-associated phenotypes, including blocked cellular differentiation and enhanced proliferation.[1][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the resultant signaling pathway perturbations, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

The primary mechanism of action of this compound is to serve as a pro-drug for the oncometabolite (R)-2-HG. Once inside the cell, intracellular esterases are believed to cleave the trifluoromethylbenzyl group, releasing (R)-2-HG. This liberated (R)-2-HG then acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[3] These enzymes are crucial for various cellular processes, and their inhibition leads to widespread epigenetic and metabolic dysregulation.[2]

Competitive Inhibition of α-KG-Dependent Dioxygenases

(R)-2-HG's structure closely mimics that of α-KG, allowing it to bind to the active sites of α-KG-dependent enzymes without facilitating the catalytic reaction. This competitive inhibition is the cornerstone of its oncogenic activity.[1][3] The major families of enzymes targeted by (R)-2-HG include:

  • Ten-Eleven Translocation (TET) DNA Hydroxylases: These enzymes (TET1, TET2, TET3) are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. Inhibition of TET enzymes by (R)-2-HG leads to a global decrease in 5hmC and subsequent DNA hypermethylation, altering gene expression profiles.[1][5]

  • Histone Lysine Demethylases (KDMs): Many histone demethylases, particularly those containing a Jumonji C (JmjC) domain, are α-KG-dependent. (R)-2-HG inhibits these enzymes, leading to the accumulation of repressive histone methylation marks and altered chromatin states.[2][5] Specifically, KDM5 histone demethylases are key targets.[2][5]

  • Prolyl Hydroxylases (PHDs): These enzymes, also known as EglN hydroxylases, are involved in the degradation of Hypoxia-Inducible Factor 1α (HIF-1α). The functional consequence of (R)-2-HG on this family is complex, with some studies suggesting inhibition while others point to activation.[1]

The downstream effects of inhibiting these dioxygenases are profound, leading to a block in cellular differentiation and an increase in cellular proliferation, which are hallmarks of cancer.[4]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_targets α-KG-Dependent Dioxygenases cluster_effects Downstream Effects Tfmb_R_2_HG_ext This compound Tfmb_R_2_HG_int This compound Tfmb_R_2_HG_ext->Tfmb_R_2_HG_int Cell Membrane Permeation R_2_HG (R)-2-HG (Oncometabolite) Tfmb_R_2_HG_int->R_2_HG Cleavage TET TET DNA Hydroxylases R_2_HG->TET Inhibits KDM Histone Lysine Demethylases (KDM) R_2_HG->KDM Inhibits PHD Prolyl Hydroxylases (PHD) R_2_HG->PHD Inhibits Esterases Intracellular Esterases Esterases->Tfmb_R_2_HG_int aKG α-Ketoglutarate (α-KG) aKG->TET Activates aKG->KDM Activates aKG->PHD Activates Epigenetic Altered DNA & Histone Methylation TET->Epigenetic KDM->Epigenetic Differentiation Blocked Cellular Differentiation Epigenetic->Differentiation Proliferation Enhanced Proliferation Epigenetic->Proliferation

Caption: Mechanism of this compound action.
Other Reported Mechanisms

Beyond dioxygenase inhibition, studies have suggested that (R)-2-HG can also impact cellular metabolism through other targets:

  • ATP Synthase and mTOR Signaling: (R)-2-HG has been shown to bind to and inhibit ATP synthase, which in turn leads to the inhibition of mTOR signaling. This suggests a potential growth-suppressive function under certain metabolic conditions.[6]

  • Lactate Dehydrogenase (LDH): In the tumor microenvironment, tumor-derived (R)-2-HG can be taken up by CD8+ T cells. Inside these immune cells, it targets and inhibits LDH, impairing T-cell metabolism, cytotoxicity, and interferon-γ signaling.[7]

Quantitative Data Summary

The efficacy of this compound is dose-dependent, with specific concentrations required to achieve intracellular (R)-2-HG levels sufficient for enzymatic inhibition.

Table 1: Cellular Concentrations and Efficacy of this compound in TF-1 Cells

Extracellular this compound Resulting Intracellular (R)-2-HG Effect on Global 5hmC Levels Reference
100 µM 0.8 mM No significant suppression [5]
250 µM 2.0 mM No significant suppression [5]

| 500 µM | ~4.0 mM | Significant suppression |[5] |

Table 2: Inhibitory Concentrations (IC50) of (R)-2-HG for Key Enzyme Targets

Enzyme Target Reported IC50 of (R)-2-HG Comments Reference
TET2 ~5 mM Higher concentrations of (R)-2-HG are needed for inhibition. [5]
KDM5A, KDM5C, KDM5D < 2.0 mM More sensitive to (R)-2-HG inhibition than TET2. [5]

| General α-KG-dependent dioxygenases | 250 - 500 µM (extracellular this compound) | Effective range for observing biological effects. |[2] |

Key Experimental Protocols

The following protocols are fundamental to investigating the mechanism of this compound.

Cell Culture and Proliferation Assay for Cytokine Independence

This experiment assesses the ability of this compound to promote growth factor-independent proliferation, a hallmark of leukemic transformation.

  • Cell Line: TF-1 human erythroleukemia cells, which are dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) for proliferation.[4]

  • Methodology:

    • Pre-treatment: Culture TF-1 cells in standard media supplemented with GM-CSF and the desired concentration of this compound (e.g., 250 µM) or DMSO (vehicle control) for a minimum of 4-10 passages to allow for cellular transformation.[4]

    • Cytokine Withdrawal: Wash the cells thoroughly to remove GM-CSF and re-plate them in cytokine-poor media, either maintaining the presence of this compound or removing it to test for reversibility.[4]

    • Proliferation Measurement: Count viable cells at regular intervals (e.g., every 2-3 days) using a hemocytometer and trypan blue exclusion or an automated cell counter.

    • Analysis: Plot cell number versus time to generate growth curves. Compare the proliferation of this compound-treated cells to control cells in the absence of GM-CSF.

Experimental_Workflow Start Start: TF-1 Cell Culture (with GM-CSF) Pretreat Passage Cells with: 1. This compound (250 µM) 2. DMSO (Control) Start->Pretreat Wash Wash Cells to Remove GM-CSF Pretreat->Wash After 4-10 passages Split Re-plate in Cytokine-Poor Media Wash->Split Measure Measure Viable Cell Count (e.g., Days 0, 2, 4, 6) Split->Measure Analyze Generate and Compare Proliferation Curves Measure->Analyze End End: Assess Cytokine Independence Analyze->End Signaling_Pathway R_2_HG (R)-2-HG TET_Inhibition TET Inhibition R_2_HG->TET_Inhibition KDM_Inhibition KDM5 Inhibition R_2_HG->KDM_Inhibition DNA_Hyper DNA Hypermethylation TET_Inhibition->DNA_Hyper leads to H3K4me3_Increase Increased H3K4me3 KDM_Inhibition->H3K4me3_Increase leads to Gene_Expression Altered Gene Expression (Oncogenic Program) DNA_Hyper->Gene_Expression H3K4me3_Increase->Gene_Expression Differentiation_Block Block of Hematopoietic Differentiation Gene_Expression->Differentiation_Block Proliferation_Increase Enhanced Self-Renewal & Proliferation Gene_Expression->Proliferation_Increase Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Proliferation_Increase->Leukemogenesis

References

The Oncometabolite Mimic: A Technical Guide to Tfmb-(R)-2-HG's Induction of a Cancer-like Metabolic State

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of oncometabolites, such as (R)-2-hydroxyglutarate ((R)-2-HG), has reshaped our understanding of cancer metabolism, demonstrating that metabolic dysregulation can be a driving force in tumorigenesis. Tfmb-(R)-2-HG, a cell-permeable esterified form of (R)-2-HG, serves as a powerful research tool to investigate the cancer-like metabolic state induced by this oncometabolite. This technical guide provides an in-depth analysis of the core mechanisms by which this compound reprograms cellular metabolism and signaling, leading to a phenotype characteristic of cancer. We will explore its primary mode of action, its impact on key enzymatic and signaling pathways, and provide detailed experimental protocols and quantitative data to facilitate further research in this critical area of cancer biology and drug development.

Introduction: The Rise of an Oncometabolite Mimic

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[1][3] (R)-2-HG accumulates to millimolar concentrations within tumor cells and acts as a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes involved in diverse cellular processes.[1][4][5]

To study the downstream effects of (R)-2-HG accumulation, researchers utilize this compound, a cell-permeable analog. The trifluoromethylbenzyl (Tfmb) ester moiety enhances cellular uptake, allowing for the controlled induction of a high intracellular (R)-2-HG state, thereby mimicking the metabolic environment of IDH-mutant cancers.[6] This guide will dissect the mechanisms by which this compound induces a cancer-like metabolic state.

Core Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases

The primary mechanism by which this compound exerts its effects is through the intracellular release of (R)-2-HG, which then acts as a competitive inhibitor of numerous α-ketoglutarate-dependent dioxygenases.[1][4][7] These enzymes utilize α-KG as a co-substrate to catalyze various oxidative reactions. The structural similarity between (R)-2-HG and α-KG allows (R)-2-HG to bind to the active site of these enzymes, thereby preventing the binding of α-KG and inhibiting their catalytic activity.[1]

This competitive inhibition has profound consequences on two major cellular processes:

  • Epigenetic Reprogramming: Inhibition of histone and DNA demethylases.

  • Metabolic and Signaling Dysregulation: Alteration of pathways including hypoxia-inducible factor (HIF) signaling and mTOR signaling.

Core Mechanism of this compound Action This compound This compound Intracellular (R)-2-HG Intracellular (R)-2-HG This compound->Intracellular (R)-2-HG Cellular Uptake & Esterase Cleavage alpha-KG-dependent Dioxygenases alpha-KG-dependent Dioxygenases Intracellular (R)-2-HG->alpha-KG-dependent Dioxygenases Competitive Inhibition Epigenetic Reprogramming Epigenetic Reprogramming alpha-KG-dependent Dioxygenases->Epigenetic Reprogramming Inhibition leads to Metabolic & Signaling Dysregulation Metabolic & Signaling Dysregulation alpha-KG-dependent Dioxygenases->Metabolic & Signaling Dysregulation Inhibition leads to

Core Mechanism of this compound Action

Epigenetic Alterations: A Hallmarks of the Cancer-Like State

A primary consequence of inhibiting α-KG-dependent dioxygenases is the widespread alteration of the epigenetic landscape.

Inhibition of Histone Demethylases

(R)-2-HG inhibits the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[5][8] This inhibition leads to a state of histone hypermethylation, which can alter gene expression patterns and promote oncogenesis. For instance, inhibition of KDM5 histone demethylases by (R)-2-HG has been shown to drive transformation in IDH-mutant cancers.[9]

Inhibition of TET DNA Hydroxylases

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are α-KG-dependent dioxygenases that play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[1] (R)-2-HG competitively inhibits TET enzymes, leading to a global decrease in 5hmC levels and a corresponding increase in DNA hypermethylation.[9] This epigenetic modification is a key feature of IDH-mutant cancers and can lead to the silencing of tumor suppressor genes.

Epigenetic Reprogramming by (R)-2-HG cluster_0 This compound Influx cluster_1 Enzyme Inhibition cluster_2 Epigenetic Consequences This compound This compound Intracellular (R)-2-HG Intracellular (R)-2-HG This compound->Intracellular (R)-2-HG KDM Histone Demethylases KDM Histone Demethylases Intracellular (R)-2-HG->KDM Histone Demethylases Inhibits TET DNA Hydroxylases TET DNA Hydroxylases Intracellular (R)-2-HG->TET DNA Hydroxylases Inhibits Histone Hypermethylation Histone Hypermethylation KDM Histone Demethylases->Histone Hypermethylation Leads to DNA Hypermethylation DNA Hypermethylation TET DNA Hydroxylases->DNA Hypermethylation Leads to Altered Gene Expression Altered Gene Expression Histone Hypermethylation->Altered Gene Expression Tumor Suppressor Silencing Tumor Suppressor Silencing DNA Hypermethylation->Tumor Suppressor Silencing Cancer-like Phenotype Cancer-like Phenotype Altered Gene Expression->Cancer-like Phenotype Tumor Suppressor Silencing->Cancer-like Phenotype

Epigenetic Reprogramming by (R)-2-HG

Metabolic and Signaling Pathway Dysregulation

Beyond epigenetics, this compound induces a cancer-like state by perturbing key metabolic and signaling pathways.

mTOR Signaling Pathway

Recent studies have shown that (R)-2-HG can inhibit ATP synthase, leading to a decrease in cellular ATP levels.[10] This energy deficit can, in turn, inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[10][11] While mTOR is often hyperactive in cancer, its inhibition by (R)-2-HG in certain contexts may contribute to a more complex metabolic reprogramming that ultimately benefits the cancer cell.

HIF-1α Signaling

The hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen conditions. The stability of HIF-1α is regulated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. While it was initially hypothesized that (R)-2-HG would inhibit PHDs and stabilize HIF-1α, some studies suggest that the L-enantiomer, (S)-2-HG, is a more potent inhibitor of PHDs.[12] However, the interplay between 2-HG enantiomers and HIF signaling is complex and context-dependent.

Metabolic & Signaling Dysregulation by (R)-2-HG This compound This compound Intracellular (R)-2-HG Intracellular (R)-2-HG This compound->Intracellular (R)-2-HG ATP Synthase ATP Synthase Intracellular (R)-2-HG->ATP Synthase Inhibits Prolyl Hydroxylases (PHDs) Prolyl Hydroxylases (PHDs) Intracellular (R)-2-HG->Prolyl Hydroxylases (PHDs) Inhibits* ATP Levels ATP Levels ATP Synthase->ATP Levels Decreases mTOR Signaling mTOR Signaling ATP Levels->mTOR Signaling Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR Signaling->Cell Growth & Proliferation Regulates HIF-1alpha Stability HIF-1alpha Stability Prolyl Hydroxylases (PHDs)->HIF-1alpha Stability Regulates Experimental Workflow for this compound Studies cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Analysis cluster_2 Metabolite Analysis TF-1 Cell Culture TF-1 Cell Culture This compound Treatment This compound Treatment TF-1 Cell Culture->this compound Treatment Cytokine-Independent Growth Assay Cytokine-Independent Growth Assay This compound Treatment->Cytokine-Independent Growth Assay Differentiation Assay Differentiation Assay This compound Treatment->Differentiation Assay Cell Harvesting & Lysis Cell Harvesting & Lysis This compound Treatment->Cell Harvesting & Lysis Metabolite Extraction Metabolite Extraction Cell Harvesting & Lysis->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Quantification of (R)-2-HG Quantification of (R)-2-HG LC-MS Analysis->Quantification of (R)-2-HG

References

A Technical Guide to Tfmb-(R)-2-HG: A Key Tool for Interrogating IDH Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[1] (R)-2-HG is a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, which leads to widespread epigenetic alterations and a block in cellular differentiation, ultimately driving tumorigenesis.[1][2][3]

To study the downstream effects of (R)-2-HG in a controlled manner, researchers have developed cell-permeable analogs. One such tool is Tfmb-(R)-2-HG, a trifluoromethylbenzyl-esterified version of (R)-2-HG. This modification renders the molecule more lipophilic, facilitating its transport across the cell membrane.[4] Once inside the cell, esterases cleave the trifluoromethylbenzyl group, releasing (R)-2-HG to mimic the effects of endogenous oncometabolite accumulation in IDH mutant cancers. This technical guide provides an in-depth overview of this compound as a research tool, including its mechanism of action, key experimental data, and detailed protocols for its use.

Mechanism of Action

This compound serves as a pro-drug of (R)-2-HG. Its primary mechanism of action is the competitive inhibition of a-KG-dependent dioxygenases.[5] These enzymes play crucial roles in various cellular processes, and their inhibition by (R)-2-HG, delivered via this compound, leads to several key downstream effects that are characteristic of IDH mutant cancers.

Key Molecular Targets and Downstream Effects:
  • TET (Ten-Eleven Translocation) Family of DNA Hydroxylases: (R)-2-HG inhibits TET enzymes, particularly TET2, which are responsible for the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a critical step in DNA demethylation.[1][6] This inhibition leads to a global DNA hypermethylation phenotype, a characteristic feature of IDH mutant tumors.[4][7]

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): (R)-2-HG also inhibits several members of the KDM family, such as KDM5, which are responsible for removing methyl groups from histone lysine residues.[6][8] This leads to histone hypermethylation, for example, an increase in H3K4me3, and altered gene expression that contributes to the block in cellular differentiation.[3][8]

  • Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): The effect of (R)-2-HG on HIF signaling is complex and can be context-dependent. While some studies suggest inhibition of PHDs, leading to HIF-1α stabilization, others report that (R)-2-HG can promote HIF-1α degradation.[9]

The culmination of these epigenetic alterations is a profound change in the cellular landscape, leading to a block in differentiation and enhanced proliferation, hallmarks of cancer.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound to investigate the effects of (R)-2-HG in cellular models.

Table 1: Cellular Effects of this compound in TF-1 Erythroleukemia Cells

ParameterConcentration of this compoundObservationReference
Intracellular (R)-2-HG 250 µMAchieves intracellular (R)-2-HG levels of approximately 2.0 mM, comparable to levels in primary IDH-mutant AML.[6]
500 µMResults in intracellular (R)-2-HG levels of approximately 4 mM.[6]
5hmC Levels 100 µM and 250 µMNo significant suppression of global 5hmC levels.[6]
500 µMSignificant suppression of global 5hmC levels.[6]
Cytokine Independence 250 µMPromotes cytokine-independent proliferation.[6][10]
Differentiation Block 500 µMBlocks erythropoietin (EPO)-induced differentiation.[4]
Histone Methylation 250 µMInduces increased trimethyl-H3K4 at specific sites.[6]

Table 2: IC50 Values of (R)-2-HG for Key α-KG-Dependent Dioxygenases

EnzymeIC50 of (R)-2-HGReference
TET2 ~5 mM[6]
JMJD2A (KDM4A) ~25 µM[3]
KDM5A, KDM5C, KDM5D Inhibited by tumor-relevant concentrations (low mM range)[6]
HIF Prolyl Hydroxylase >5 mM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: TF-1 Cell Cytokine Independence Assay

This assay assesses the ability of this compound to promote the proliferation of the cytokine-dependent TF-1 cell line in the absence of granulocyte-macrophage colony-stimulating factor (GM-CSF).

Materials:

  • TF-1 cells (ATCC CRL-2003)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • Recombinant human GM-CSF

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell counting solution (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Culture: Maintain TF-1 cells in complete RPMI-1640 medium supplemented with 2 ng/mL GM-CSF.[11]

  • Pre-treatment: Passage TF-1 cells in the presence of the desired concentration of this compound (e.g., 250 µM) or DMSO vehicle control for a specified period (e.g., 6-21 days) in medium containing GM-CSF.[6][10]

  • Cytokine Withdrawal: After the pre-treatment period, wash the cells three times with PBS to remove any remaining GM-CSF.

  • Seeding: Resuspend the cells in complete RPMI-1640 medium without GM-CSF, containing either this compound or DMSO. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Proliferation Assessment: At various time points (e.g., day 0, 2, 4, 6), measure cell proliferation using a suitable assay such as CellTiter-Glo®, following the manufacturer's instructions.

  • Data Analysis: Plot the relative luminescence units (RLU) or cell number against time to determine the effect of this compound on cytokine-independent growth.

Protocol 2: Measurement of Global 5-hydroxymethylcytosine (5hmC) Levels

This protocol describes the quantification of global 5hmC levels in genomic DNA from cells treated with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cells treated with this compound or vehicle control

  • Genomic DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS system

  • Stable isotope-labeled internal standards (e.g., d3-5mC, d2-5hmC)

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from treated and control cells using a commercial kit according to the manufacturer's protocol.

  • DNA Digestion:

    • Digest 1 µg of genomic DNA with 10 units of Nuclease P1 in 20 µL of reaction buffer at 37°C for 2 hours.

    • Add 2 µL of 10x alkaline phosphatase buffer and 1 unit of alkaline phosphatase, and incubate at 37°C for an additional 1 hour to digest the DNA into individual nucleosides.

  • Sample Preparation for LC-MS/MS:

    • Add stable isotope-labeled internal standards to the digested DNA samples.

    • Centrifuge the samples at high speed to pellet any undigested material.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using a C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the levels of cytosine, 5mC, and 5hmC using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis: Calculate the percentage of 5hmC relative to total cytosine or guanine after normalizing to the internal standards. Compare the 5hmC levels between this compound-treated and control samples. A detailed protocol for LC-ESI-MS/MS-MRM can be found in the literature.[12]

Protocol 3: Intracellular (R)-2-HG Measurement by GC-MS

This protocol outlines the measurement of intracellular (R)-2-HG concentrations in cells treated with this compound using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Cells treated with this compound or vehicle control

  • Methanol:Water:Chloroform (1:1:1) extraction buffer

  • Stable isotope-labeled (R,S)-2-HG internal standard

  • Derivatization agent (e.g., MTBSTFA)

  • GC-MS system with a chiral column

Procedure:

  • Metabolite Extraction:

    • Rapidly quench the metabolism of pelleted cells by adding ice-cold extraction buffer.

    • Vortex the samples vigorously and incubate on ice.

    • Centrifuge at high speed to separate the polar and non-polar phases.

    • Collect the upper aqueous phase containing the polar metabolites.

  • Derivatization:

    • Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a derivatization agent and incubate at a specified temperature to create volatile derivatives suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC-MS system equipped with a chiral column to separate the (R)- and (S)-enantiomers of 2-HG.

    • Use selected ion monitoring (SIM) mode to detect and quantify the specific fragments of the derivatized 2-HG and the internal standard.

  • Data Analysis: Generate a standard curve using known concentrations of (R)-2-HG. Calculate the intracellular concentration of (R)-2-HG in the samples by normalizing to the internal standard and the cell number. A detailed protocol for a novel GC-MS/MS assay has been described for measuring 2-HG enantiomers.[2]

Visualizations

Signaling Pathway

IDH_mutant_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_epigenetic Epigenetic Regulation cluster_phenotype Cellular Phenotype Tfmb-(R)-2-HG_ext This compound Tfmb-(R)-2-HG_int This compound Tfmb-(R)-2-HG_ext->Tfmb-(R)-2-HG_int Cellular Uptake R-2-HG (R)-2-HG Tfmb-(R)-2-HG_int->R-2-HG Cleavage Esterases Esterases Esterases->Tfmb-(R)-2-HG_int TET2 TET2 R-2-HG->TET2 Inhibits KDM5 KDM5 R-2-HG->KDM5 Inhibits alpha-KG α-KG alpha-KG->TET2 Activates alpha-KG->KDM5 Activates DNA_demethylation DNA Demethylation TET2->DNA_demethylation Histone_demethylation Histone Demethylation KDM5->Histone_demethylation DNA_hypermethylation DNA Hypermethylation DNA_demethylation->DNA_hypermethylation Opposes Histone_hypermethylation Histone Hypermethylation Histone_demethylation->Histone_hypermethylation Opposes Diff_Block Differentiation Block DNA_hypermethylation->Diff_Block Histone_hypermethylation->Diff_Block Proliferation Increased Proliferation Diff_Block->Proliferation

Caption: Mechanism of this compound in mimicking IDH mutant cancer cell phenotypes.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytokine Independence Assay cluster_analysis Data Analysis start Start with TF-1 cells treat Treat with this compound or DMSO (control) start->treat culture Culture for 6-21 days treat->culture wash Wash cells to remove GM-CSF culture->wash replate Replate in GM-CSF-free medium wash->replate measure Measure proliferation over time replate->measure plot Plot growth curves measure->plot compare Compare this compound vs. Control plot->compare

Caption: Workflow for the TF-1 cell cytokine independence assay using this compound.

Conclusion

This compound is an invaluable tool for researchers studying the biology of IDH mutant cancers. Its ability to permeate cells and release (R)-2-HG allows for the controlled investigation of the oncometabolite's downstream effects on epigenetics, differentiation, and proliferation. The data and protocols presented in this guide provide a solid foundation for utilizing this compound to further unravel the complexities of IDH mutant malignancies and to explore potential therapeutic strategies. As our understanding of the multifaceted roles of (R)-2-HG continues to evolve, the use of chemical probes like this compound will remain central to advancing research in this field.

References

An In-depth Technical Guide to the Impact of Tfmb-(R)-2-HG on Histone and DNA Methylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tfmb-(R)-2-HG is a cell-permeable analog of (R)-2-hydroxyglutarate ((R)-2-HG), an oncometabolite that accumulates in cancers with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1][2] As a structural mimic of the essential metabolic cofactor α-ketoglutarate (α-KG, also known as 2-oxoglutarate or 2OG), (R)-2-HG functions as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[3][4][5] This guide elucidates the profound impact of this compound on two critical classes of these enzymes: the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). By inhibiting these key epigenetic modifiers, this compound induces significant alterations in the cellular landscape of DNA and histone methylation, leading to changes in gene expression and cellular phenotype.[1][6]

Core Mechanism of Action

The central mechanism of this compound revolves around its intracellular conversion to (R)-2-HG, which then competitively inhibits α-KG-dependent dioxygenases. These enzymes utilize α-KG, along with Fe(II) and O₂, to catalyze various oxidative reactions, including the demethylation of histones and the hydroxylation of 5-methylcytosine (5mC) in DNA.[7][8] By binding to the α-KG binding site on these enzymes, (R)-2-HG blocks their catalytic activity, leading to a hypermethylated state for both histones and DNA.[3][4]

Tfmb_R_2_HG_Mechanism Mechanism of this compound Action cluster_cell Intracellular Space cluster_dna DNA Methylation Cycle cluster_histone Histone Methylation Cycle TET TET Enzymes (DNA Demethylation) KDM Histone Demethylases (e.g., KDM5) aKG α-Ketoglutarate (Cofactor) aKG->TET aKG->KDM 5mC 5mC 5hmC 5hmC 5mC->5hmC TET Activity H3K_methyl_high Histone-CH3 (e.g., H3K4me3) H3K_methyl_low Histone (Demethylated) H3K_methyl_high->H3K_methyl_low KDM Activity R2HG (R)-2-HG (Active Inhibitor) R2HG->TET R2HG->KDM Tfmb This compound (Cell Permeable) Tfmb->R2HG Intracellular Esterases

Caption: Competitive inhibition of α-KG-dependent dioxygenases by (R)-2-HG.

Impact on DNA Methylation

TET enzymes (TET1, TET2, TET3) initiate active DNA demethylation by oxidizing 5mC to 5-hydroxymethylcytosine (5hmC).[7][8] This conversion is a critical step, as 5hmC is not efficiently recognized by maintenance DNA methyltransferases, leading to its passive dilution during replication.[7] Furthermore, TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), which are then excised by the base excision repair pathway.[8]

By inhibiting TET enzymes, this compound blocks the formation of 5hmC, resulting in the preservation of 5mC marks and a global reduction in 5hmC levels. This effect has been demonstrated to be dose-dependent in hematopoietic cell lines.[2][6]

Quantitative Data: Effect on 5hmC Levels

The following table summarizes the observed effect of this compound on global 5hmC levels in a human hematopoietic cell line.

Cell LineCompoundConcentrationTreatment DurationOutcomeReference
TF-1This compound100 µM21 daysNo significant suppression of 5hmC[6]
TF-1This compound250 µM21 daysNo significant suppression of 5hmC[6]
TF-1This compound500 µM21 daysSignificant suppression of global 5hmC [6][9]

Note: The study noted that 500 µM this compound treatment resulted in intracellular (R)-2-HG levels of ~4 mM, which is near the reported IC₅₀ value for TET2 inhibition (~5 mM).[6]

Impact on Histone Methylation

A wide range of JmjC domain-containing histone demethylases are also α-KG-dependent dioxygenases.[1][6] These enzymes are responsible for removing methyl groups from lysine residues on histones, thereby regulating chromatin structure and gene accessibility. For example, the KDM5 family of demethylases targets histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active promoters.[6]

The inhibitory action of (R)-2-HG on these KDMs prevents the removal of histone methylation marks, leading to their accumulation. This can result in widespread changes to the histone code and subsequent alterations in gene expression programs.[6][10]

Quantitative Data: Inhibition of Histone Demethylases by (R)-2-HG

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for (R)-2-HG against specific α-KG-dependent histone demethylases. This demonstrates the direct inhibitory potential that is harnessed by the cell-permeable this compound.

Enzyme TargetEnzyme FamilyIC₅₀ of (R)-2-HGNotesReference
JMJD2A (KDM4A)KDM4 Family~25 µMA histone H3K9/H3K36 demethylase.[4][11]
Rph1KDM4 Family (Yeast Homolog)Most sensitive KDM in yeast model.Inhibition leads to extensive gene expression changes.[10]

Experimental Protocols

Cell Culture Treatment with this compound
  • Reagent Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 30-55 mg/mL).[3][12] Store stock solutions at -20°C for short-term or -80°C for long-term use.[1][9]

  • Cell Seeding: Plate cells (e.g., TF-1 human erythroleukemia cells) at an appropriate density in their recommended growth medium.

  • Treatment: Dilute the this compound stock solution in the culture medium to achieve the desired final concentration (typically ranging from 100 µM to 500 µM).[9] An equivalent volume of DMSO should be added to control cultures.

  • Incubation: Culture the cells for the specified duration (e.g., 6 to 21 days).[2][6] The medium containing this compound or vehicle should be replenished as required by the cell line's culture protocol.

  • Harvesting: After treatment, harvest cells by centrifugation for downstream analysis of DNA and histone modifications.

Quantification of Global 5mC and 5hmC by LC-MS/MS

This protocol outlines the gold-standard method for accurate quantification of global DNA modifications.[13][14]

  • Genomic DNA Isolation: Extract high-quality genomic DNA from treated and control cell pellets using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction).

  • DNA Digestion:

    • Digest 50-100 ng of genomic DNA with nuclease P1 in a buffer containing 20 mM NaOAc (pH 5.3) and 0.2 mM ZnSO₄ at 55°C for at least 1 hour.[15]

    • Add calf intestinal alkaline phosphatase (CIAP) and incubate at 37°C for an additional 3 hours to dephosphorylate the nucleosides.[15]

  • LC-MS/MS Analysis:

    • Inject the digested sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[13]

    • Separate the nucleosides using a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[15]

    • Operate the mass spectrometer in the positive ion Multiple Reaction Monitoring (MRM) mode.[13]

    • Monitor the specific mass-to-charge (m/z) transitions for each nucleoside:

      • deoxycytidine (dC): 228.1 → 112.1 m/z[15]

      • 5-methyl-deoxycytidine (5mdC): 242.1 → 126.1 m/z[15]

      • 5-hydroxymethyl-deoxycytidine (5hmdC): 258.1 → 142.1 m/z[15]

  • Quantification: Calculate the percentage of 5mC and 5hmC by dividing their respective MRM peak areas by the total peak area for all cytosine species (dC + 5mdC + 5hmdC).[13] Use standard curves generated from known concentrations of nucleoside standards for absolute quantification.[15]

LC_MS_Workflow Workflow for Global 5mC/5hmC Quantification A 1. Cell Culture (Treated vs. Control) B 2. Genomic DNA Extraction A->B C 3. Enzymatic Digestion (to Nucleosides) B->C D 4. LC Separation (Reverse-Phase Column) C->D E 5. Tandem Mass Spectrometry (MRM Detection) D->E F 6. Data Analysis (Peak Integration & Quantification) E->F G %5mC & %5hmC Results F->G

Caption: Experimental workflow for LC-MS/MS analysis of DNA modifications.
Quantitative Analysis of Histone Modifications by Mass Spectrometry

This "bottom-up" proteomics approach allows for the quantification of specific histone post-translational modifications.[16]

  • Histone Extraction: Isolate nuclei from cell pellets. Extract histone proteins using an acid extraction protocol (e.g., with sulfuric acid).

  • Sample Preparation & Digestion:

    • (Optional but recommended) Derivatize the histone sample using chemical labeling (e.g., propionylation) to block unmodified lysine amines. This reduces sample complexity and improves peptide identification.

    • Digest the histones into smaller peptides using an appropriate protease, typically trypsin, which cleaves after lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Q Exactive) coupled with liquid chromatography.

    • For targeted quantification, use a Parallel-Reaction Monitoring (PRM) method.[17] In PRM, the mass spectrometer is programmed to isolate a specific peptide precursor ion (e.g., the peptide containing H3K4) and then fragment it, monitoring all resulting fragment ions.

  • Data Analysis:

    • Identify peptides based on their fragmentation patterns.

    • Quantify the relative abundance of a specific modification (e.g., H3K4me3 vs. H3K4me2 vs. H3K4me1) by comparing the integrated peak areas of the corresponding peptide fragments. The use of stable isotope-labeled (SILAC) histones as internal standards can improve accuracy.[17]

References

The Oncometabolite Mimic: A Technical Guide to the Interplay of Tfmb-(R)-2-HG and α-Ketoglutarate-Dependent Dioxygenases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between the cell-permeable (R)-2-hydroxyglutarate analogue, Tfmb-(R)-2-HG, and the broad family of α-ketoglutarate-dependent dioxygenases (α-KGDDs). Elevated levels of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes, are a hallmark of certain cancers, including glioma and acute myeloid leukemia (AML).[1][2][3][4] this compound serves as a critical research tool to elucidate the downstream cellular and molecular consequences of (R)-2-HG accumulation. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows.

Core Mechanism: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

(R)-2-hydroxyglutarate is structurally similar to the endogenous metabolite α-ketoglutarate (α-KG), which is an essential cofactor for a large family of over 60 dioxygenase enzymes.[5][6] These α-KGDDs play crucial roles in a variety of cellular processes, including epigenetic regulation through histone and DNA demethylation, hypoxia sensing, and collagen biosynthesis.[4][7][8][9]

The primary mechanism by which (R)-2-HG, and by extension its cell-permeable prodrug form this compound, exerts its biological effects is through competitive inhibition of α-KGDDs.[1][10][11][12] (R)-2-HG binds to the α-KG binding site within the catalytic domain of these enzymes, thereby preventing the binding of the native substrate and inhibiting their enzymatic activity.[2] This inhibition leads to widespread downstream effects, most notably the alteration of the epigenetic landscape.[13][14][15]

This compound is an esterified, cell-permeable derivative of (R)-2-HG.[11][16][17] Once inside the cell, intracellular esterases cleave the trifluoromethylbenzyl (Tfmb) group, releasing (R)-2-HG and allowing it to accumulate to high intracellular concentrations that mimic the pathophysiology of IDH-mutant cancers.[18]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound and (R)-2-HG on various α-KGDDs and cellular processes.

Table 1: Cellular Effects of this compound
Cell Line Effect
TF-1Treatment with 100 µM and 250 µM this compound resulted in intracellular (R)-2-HG levels of 0.8 mM and 2.0 mM, respectively, without suppressing global 5hmC levels.[19]
TF-1Treatment with 500 µM this compound led to intracellular (R)-2-HG levels of approximately 4 mM and significant suppression of 5-hydroxymethylcytosine (5hmC).[19]
TF-1Treatment with 100-500 µM this compound promoted growth factor-independent growth and inhibited differentiation in a dose- and passage-dependent manner.[12]
N::TVA;Cdkn2a lox/lox ;Atrx lox/lox ;Pten lox/lox astrocytes3 mM this compound significantly enhanced anchorage-independent growth.[12]
Table 2: Inhibitory Concentrations (IC50) of (R)-2-HG against α-Ketoglutarate-Dependent Dioxygenases
Enzyme IC50 of (R)-2-HG
KDM5A, KDM5C, KDM5DIntracellular (R)-2-HG levels of 2.0 mM (achieved with 250 µM this compound) are higher than the IC50 values for these enzymes.[19]
TET2The IC50 value is approximately 5 mM.[19]
JMJD2AApproximately 25 µM.[3]
PHD2Approximately 7 mM.[3]
BBOX1Approximately 13 mM.[3]
Table 3: Comparative Inhibitory Potency of 2-HG Enantiomers
Enzyme/Process Observation
KDM5B/JARID1B/PLU-1L-2-HG (Ki = 0.628 ± 0.036 mM) is approximately 17-fold more potent than D-2-HG (Ki = 10.87 ± 1.85 mM) in inhibiting this enzyme.[1]
Leukemic Transformation(R)-2-HG, but not (S)-2-HG, promotes leukemic transformation.[2][18]
TET2 Inhibition(S)-2-HG is a more potent inhibitor of TET2 than (R)-2-HG.[18]

Key Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Culture and Proliferation Assays
  • Cell Lines: Human erythroleukemia cell line TF-1 is commonly used. These cells are dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) for proliferation and can be induced to differentiate with erythropoietin (EPO).

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and GM-CSF.

  • This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 100 µM, 250 µM, 500 µM). Control cells are treated with the vehicle (DMSO) alone.[19]

  • Proliferation Assay (Cytokine Withdrawal):

    • After a predetermined number of passages in the presence of this compound or vehicle, cells are washed to remove GM-CSF.

    • Cells are re-plated in cytokine-free medium.

    • Cell viability and proliferation are measured at different time points using methods such as trypan blue exclusion counting or a colorimetric assay (e.g., MTS or WST-1).

Cell Differentiation Assays
  • Induction of Differentiation: For TF-1 cells, differentiation can be induced by replacing GM-CSF with EPO in the culture medium.

  • Assessment of Differentiation:

    • After a period of incubation with EPO, cells are harvested.

    • Differentiation is assessed by monitoring the expression of cell surface markers using flow cytometry. For erythroid differentiation, markers such as Glycophorin A (CD235a) are typically used.

    • Alternatively, morphological changes can be assessed by cytological staining (e.g., Wright-Giemsa stain) of cytospun cells.

Measurement of Intracellular (R)-2-HG Levels by LC-MS
  • Sample Preparation:

    • Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

    • Metabolites are extracted using a cold solvent mixture, typically 80% methanol.

    • The extracts are centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected.

  • LC-MS Analysis:

    • The metabolite extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS).

    • Separation is achieved on a suitable chromatography column (e.g., a C18 column).

    • The mass spectrometer is operated in negative ion mode to detect (R)-2-HG.

    • Quantification is performed by comparing the peak area of (R)-2-HG in the samples to a standard curve generated with known concentrations of purified (R)-2-HG.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

signaling_pathway cluster_inhibition Mechanism of Inhibition cluster_downstream Downstream Epigenetic Effects cluster_phenotype Cellular Phenotype Tfmb_R_2_HG This compound (cell-permeable) R_2_HG (R)-2-HG (active) Tfmb_R_2_HG->R_2_HG Intracellular Esterases alpha_KGDDs α-KG-Dependent Dioxygenases R_2_HG->alpha_KGDDs Competitive Inhibition alpha_KG α-Ketoglutarate alpha_KG->alpha_KGDDs Normal Substrate Histone_Demethylases Histone Demethylases (e.g., KDM5) alpha_KGDDs->Histone_Demethylases TET_Enzymes TET Enzymes (DNA Hydroxylases) alpha_KGDDs->TET_Enzymes Histone_Hypermethylation Increased Histone Methylation Histone_Demethylases->Histone_Hypermethylation Inhibition leads to DNA_Hypermethylation Increased DNA Methylation TET_Enzymes->DNA_Hypermethylation Inhibition leads to Altered_Gene_Expression Altered Gene Expression Histone_Hypermethylation->Altered_Gene_Expression DNA_Hypermethylation->Altered_Gene_Expression Blocked_Differentiation Blocked Differentiation Altered_Gene_Expression->Blocked_Differentiation Increased_Proliferation Increased Proliferation Altered_Gene_Expression->Increased_Proliferation

Caption: Signaling pathway of this compound action.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Phenotypic Assays cluster_analysis Molecular Analysis Cell_Culture Culture TF-1 cells with GM-CSF Add_Compound Add this compound or Vehicle (DMSO) Cell_Culture->Add_Compound Passage Passage cells for multiple generations Add_Compound->Passage Proliferation_Assay Proliferation Assay: Withdraw GM-CSF and monitor cell growth Passage->Proliferation_Assay Differentiation_Assay Differentiation Assay: Add EPO and assess differentiation markers Passage->Differentiation_Assay LC_MS LC-MS Analysis: Measure intracellular (R)-2-HG levels Passage->LC_MS Epigenetic_Analysis Epigenetic Analysis: Assess global 5hmC levels or specific histone marks Passage->Epigenetic_Analysis

Caption: General experimental workflow for studying this compound effects.

Conclusion

This compound is an indispensable tool for investigating the oncogenic roles of (R)-2-HG. By competitively inhibiting α-ketoglutarate-dependent dioxygenases, it induces a cascade of events, beginning with epigenetic dysregulation and culminating in altered cellular phenotypes such as blocked differentiation and enhanced proliferation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate relationship between oncometabolites and cellular function, and to develop novel therapeutic strategies targeting these pathways in cancer.

References

Methodological & Application

Application Notes and Protocols for Tfmb-(R)-2-HG in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfmb-(R)-2-HG, or (Trifluoromethyl)benzyl-(R)-2-hydroxyglutarate, is a cell-permeable esterified form of (R)-2-hydroxyglutarate ((R)-2-HG), a naturally occurring oncometabolite. In cancer cells harboring mutations in isocitrate dehydrogenase 1 or 2 (IDH1/2), (R)-2-HG accumulates to millimolar concentrations and plays a crucial role in tumorigenesis. This compound serves as a valuable research tool, allowing for the introduction of (R)-2-HG into cultured cells to mimic the effects of IDH mutations and study their biological consequences.

The primary mechanism of action of (R)-2-HG is the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[1][2] These enzymes are involved in a wide range of cellular processes, including epigenetic regulation through histone and DNA demethylation. By inhibiting these enzymes, this compound can induce genome-wide alterations in histone and DNA methylation, leading to changes in gene expression that can drive oncogenesis. Key targets include the TET family of 5-methylcytosine hydroxylases and the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[3][4]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell proliferation, differentiation, and epigenetic modifications.

Data Presentation

Table 1: Dose-Response of this compound on Intracellular (R)-2-HG Levels and 5hmC in TF-1 Cells
This compound Concentration (µM)Treatment DurationIntracellular (R)-2-HG (mM)Global 5hmC LevelsReference
10021 days0.8Not significantly suppressed[3]
25021 days2.0Not significantly suppressed[3]
50021 days~4.0Significantly suppressed[3]
Table 2: Effects of this compound on Hematopoietic Cell Phenotypes
Cell LineThis compound Concentration (µM)Treatment DurationObserved EffectReference
TF-1100-500Multiple passagesPromoted growth factor-independent growth[5]
TF-1100-500Multiple passagesInhibited erythropoietin (EPO)-induced differentiation[5]
SCF ER-Hoxb8Not specifiedNot specifiedImpaired differentiation in response to estrogen withdrawal[6][7]

Experimental Protocols

Protocol 1: General Preparation and Handling of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Appropriate cell culture medium and supplements

  • Sterile serological pipettes and pipette tips

Procedure:

  • Reconstitution: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 100 mM stock solution, dissolve 28.82 mg of this compound (Molecular Weight: 288.22 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Protect from light.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 250 µM working solution from a 100 mM stock, add 2.5 µL of the stock solution to 10 mL of cell culture medium. Mix well by gentle inversion.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

Protocol 2: Assessment of Cell Proliferation and Viability

Materials:

  • Cells of interest (e.g., TF-1 hematopoietic progenitor cells)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate cytokines like GM-CSF for TF-1 cells)

  • This compound stock solution (100 mM in DMSO)

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach and resume growth.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., 0, 50, 100, 250, 500 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours). For long-term treatments, passage the cells as needed and re-treat with fresh this compound.

  • Viability Assay (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value if applicable.

Protocol 3: Differentiation Assay in Hematopoietic Cells (TF-1 Model)

Materials:

  • TF-1 cells

  • Complete growth medium (RPMI-1640, 10% FBS, 2 ng/mL GM-CSF)

  • Differentiation medium (RPMI-1640, 10% FBS, 2 U/mL Erythropoietin (EPO))

  • This compound stock solution (100 mM in DMSO)

  • 6-well cell culture plates

  • Flow cytometer

  • Antibodies for differentiation markers (e.g., anti-CD11b, anti-Glycophorin A)

  • Benzidine solution for hemoglobin staining

Procedure:

  • Long-Term Treatment: Culture TF-1 cells in complete growth medium supplemented with the desired concentration of this compound (e.g., 250 µM) or vehicle control for several passages (e.g., 10-20 passages) to allow for the establishment of a stable phenotype.[4]

  • Induction of Differentiation:

    • Wash the long-term treated cells with PBS to remove residual GM-CSF.

    • Resuspend the cells in differentiation medium containing the same concentration of this compound or vehicle control.

    • Seed the cells in 6-well plates at a density of 1 x 10^5 cells/mL.

  • Assessment of Differentiation:

    • Morphological Analysis: After 5-7 days of incubation, cytospin the cells onto glass slides and perform a Wright-Giemsa stain to observe morphological changes associated with erythroid differentiation.

    • Hemoglobin Staining: Mix a small volume of cell suspension with benzidine solution. Differentiated erythroid cells will stain blue due to the presence of hemoglobin.

    • Flow Cytometry: After 5-7 days, harvest the cells, wash with PBS, and stain with fluorescently labeled antibodies against erythroid-specific surface markers (e.g., Glycophorin A). Analyze the percentage of positive cells using a flow cytometer.

Protocol 4: Measurement of Intracellular (R)-2-HG by LC-MS

Materials:

  • Cultured cells treated with this compound

  • Cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Lysis and Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the culture dish to cover the cells.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the lysate vigorously and incubate on ice for 20 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • Inject the sample into the LC-MS system. A chiral column is required to separate (R)-2-HG from its enantiomer (S)-2-HG.

    • Quantify the amount of (R)-2-HG by comparing the peak area to a standard curve generated with known concentrations of (R)-2-HG.

Visualization of Pathways and Workflows

Signaling_Pathway cluster_cell Cell This compound This compound Intracellular (R)-2-HG Intracellular (R)-2-HG This compound->Intracellular (R)-2-HG Cellular Esterases alpha-KG-dependent dioxygenases α-KG-dependent dioxygenases (e.g., TET2, KDM5) Intracellular (R)-2-HG->alpha-KG-dependent dioxygenases Competitive Inhibition Epigenetic Alterations Histone & DNA Hypermethylation alpha-KG-dependent dioxygenases->Epigenetic Alterations Altered Gene Expression Altered Gene Expression Epigenetic Alterations->Altered Gene Expression Oncogenic Phenotypes Block in Differentiation Increased Proliferation Altered Gene Expression->Oncogenic Phenotypes

Caption: Mechanism of this compound action in cells.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO Prepare Medium Prepare Treatment Medium Reconstitute->Prepare Medium Treat Cells Treat with this compound or Vehicle Prepare Medium->Treat Cells Seed Cells Seed Cells Seed Cells->Treat Cells Incubate Incubate for Desired Time Treat Cells->Incubate Proliferation Assay Proliferation/ Viability Assay Incubate->Proliferation Assay Differentiation Assay Differentiation Assay Incubate->Differentiation Assay Metabolite Analysis LC-MS for Intracellular (R)-2-HG Incubate->Metabolite Analysis Epigenetic Analysis Histone/DNA Methylation Analysis Incubate->Epigenetic Analysis

Caption: General experimental workflow for using this compound.

References

Application Note: Protocol for Treating TF-1 Cells with Tfmb-(R)-2-HG

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isocitrate dehydrogenase (IDH) enzymes are critical components of the TCA cycle.[1] Mutations in IDH1 and IDH2 are frequently observed in several cancers, including acute myeloid leukemia (AML).[1][2] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[1] (R)-2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases, which include the TET family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[3][4][5][6] Inhibition of these enzymes by (R)-2-HG leads to epigenetic alterations, such as DNA and histone hypermethylation, which disrupt hematopoietic differentiation and promote leukemogenesis.[1][7]

The human erythroleukemia cell line, TF-1, is a valuable model for studying hematopoietic cell proliferation and differentiation as its growth is dependent on cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) or interleukin-3 (IL-3).[8][9] Studies have shown that introducing mutant IDH1 or treatment with a cell-permeable form of (R)-2-HG can promote cytokine-independent growth and block differentiation in TF-1 cells.[7][10]

Tfmb-(R)-2-HG is a cell-permeable esterified derivative of (R)-2-HG that allows for the direct investigation of the oncometabolite's effects without genetic modification.[3][11] Once inside the cell, it is cleaved by intracellular esterases to release (R)-2-HG.[10] This application note provides a detailed protocol for the culture of TF-1 cells and their treatment with this compound to study the phenotypic and mechanistic consequences of (R)-2-HG accumulation.

Mechanism of Action of this compound

This compound serves as a prodrug that efficiently delivers (R)-2-HG into cells. The subsequent accumulation of (R)-2-HG competitively inhibits key epigenetic regulators, leading to a block in cellular differentiation and altered cell proliferation.

G Mechanism of (R)-2-Hydroxyglutarate (R-2-HG) Action cluster_0 Extracellular cluster_1 Intracellular Tfmb-(R)-2-HG_ext This compound Tfmb-(R)-2-HG_int This compound Tfmb-(R)-2-HG_ext->Tfmb-(R)-2-HG_int Cellular Uptake R-2-HG (R)-2-HG Tfmb-(R)-2-HG_int->R-2-HG Hydrolysis aKG_dep_dioxy α-KG-Dependent Dioxygenases R-2-HG->aKG_dep_dioxy Competitive Inhibition Esterases Intracellular Esterases Esterases->Tfmb-(R)-2-HG_int TET_enzymes TET Enzymes KDM_enzymes Histone Demethylases (e.g., JmjC family) Hypermethylation DNA & Histone Hypermethylation TET_enzymes->Hypermethylation Leads to KDM_enzymes->Hypermethylation Leads to Differentiation_Block Block in Hematopoietic Differentiation Hypermethylation->Differentiation_Block aKG α-Ketoglutarate (α-KG) aKG->aKG_dep_dioxy Normal Substrate G cluster_analysis Analysis Options culture 1. TF-1 Cell Culture (RPMI + 10% FBS + GM-CSF) seed_cells 3. Seed Cells in Multi-well Plate (2e5 cells/mL) culture->seed_cells prepare_stock 2. Prepare this compound Stock (100 mM in DMSO) prepare_treatment 4. Prepare Working Solutions (e.g., 0-500 µM in medium) prepare_stock->prepare_treatment treat_cells 5. Add Treatment to Cells (Include Vehicle Control) seed_cells->treat_cells prepare_treatment->treat_cells incubate 6. Incubate (e.g., 24-72 hours) treat_cells->incubate harvest 7. Harvest Cells incubate->harvest analysis 8. Downstream Analysis harvest->analysis proliferation Proliferation Assay analysis->proliferation differentiation Differentiation Markers (Flow Cytometry) methylation DNA/Histone Methylation Analysis

References

Application Notes and Protocols: Inducing Leukemogenesis In Vitro with Tfmb-(R)-2-HG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes are a hallmark of several cancers, including acute myeloid leukemia (AML).[1][2][3] These mutations result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[2][4] (R)-2-HG accumulates to high levels in cancer cells and competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[5][6][7] This leads to widespread epigenetic alterations that drive oncogenesis by promoting proliferation and blocking cell differentiation.[5][8]

To facilitate the study of (R)-2-HG-driven leukemogenesis in a controlled laboratory setting, cell-permeable analogs of (R)-2-HG have been developed. Tfmb-(R)-2-HG is a trifluoromethyl benzyl-esterified, cell-permeable form of (R)-2-HG that can be used to induce a leukemia-like phenotype in vitro.[9] These application notes provide a detailed overview and protocols for using this compound to model leukemogenesis in the human erythroleukemia cell line TF-1.

Mechanism of Action

This compound, once inside the cell, is cleaved by intracellular esterases to release (R)-2-HG.[9] The accumulation of intracellular (R)-2-HG mimics the effect of IDH1/2 mutations, leading to the competitive inhibition of α-KG-dependent dioxygenases such as TET2 and KDM5.[9][10] This inhibition results in DNA and histone hypermethylation, which alters gene expression to promote cytokine-independent growth and block differentiation, two key features of leukemia.[1][5][9]

Key Applications

  • Modeling (R)-2-HG-driven leukemogenesis: Inducing a reversible leukemic phenotype in hematopoietic cell lines.[1][9]

  • Drug Screening: Testing the efficacy of potential therapeutic agents that target epigenetic modifications or other downstream effects of (R)-2-HG.

  • Mechanistic Studies: Investigating the specific downstream signaling pathways and epigenetic changes induced by (R)-2-HG.

Data Presentation

Table 1: Effects of this compound on TF-1 Cells
Concentration of this compoundIntracellular (R)-2-HGEffect on Cytokine-Independent GrowthEffect on Erythropoietin (EPO)-Induced DifferentiationReference
250 µM~2.0 mMPromotes growth factor-independenceBlocks differentiation[9][10]
500 µM~4.0 mMPromotes growth factor-independenceBlocks differentiation[9][10]
Table 2: Comparison of (R)-2-HG and (S)-2-HG Effects on TF-1 Cells
CompoundEffect on Cytokine-Independent GrowthEffect on EPO-Induced DifferentiationRationale for Differential EffectsReference
This compoundPromotesBlocks(R)-2-HG is a potent inhibitor of TET2 and KDM5, but not EglN prolyl hydroxylases.[1][9]
Tfmb-(S)-2-HGDoes not promoteDoes not block(S)-2-HG is a more potent inhibitor of EglN prolyl hydroxylases, which counteracts the block in differentiation.[1][9]

Experimental Protocols

Protocol 1: Induction of a Leukemia-Like Phenotype in TF-1 Cells

This protocol describes the induction of cytokine-independent growth and blockade of differentiation in the TF-1 cell line using this compound.

Materials:

  • TF-1 cells (ATCC® CRL-2003™)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Human granulocyte-macrophage colony-stimulating factor (GM-CSF)

  • This compound

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Erythropoietin (EPO)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • Multi-well cell culture plates

Procedure:

  • Cell Line Maintenance:

    • Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL human GM-CSF.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Treatment of TF-1 Cells:

    • Seed TF-1 cells at a density of 1 x 10^5 cells/mL in complete medium containing GM-CSF.

    • Add this compound to the desired final concentration (e.g., 250 µM or 500 µM).

    • Add an equivalent volume of DMSO to a separate flask of cells to serve as a vehicle control.

    • Culture the cells for at least 10 passages (approximately 3-4 weeks) in the continuous presence of this compound or DMSO.

  • Assessment of Cytokine-Independent Growth:

    • After 10 passages, wash the cells three times with cytokine-free medium to remove any residual GM-CSF.

    • Resuspend the cells in medium without GM-CSF.

    • Seed the cells in multi-well plates at a density of 5 x 10^4 cells/mL in the presence of this compound or DMSO.

    • Monitor cell proliferation every 2-3 days for 10-14 days using a hemocytometer and trypan blue exclusion or an automated cell counter.

    • Cells treated with this compound are expected to proliferate in the absence of GM-CSF, while the DMSO-treated control cells should not.

  • Assessment of Differentiation Block:

    • After 10 passages with this compound or DMSO, wash the cells to remove GM-CSF.

    • Resuspend the cells in medium containing 10 U/mL EPO to induce erythroid differentiation. Continue to include this compound or DMSO in the respective cultures.

    • After 5-7 days of EPO treatment, assess differentiation by staining with benzidine (to detect hemoglobinized cells) or by flow cytometry for erythroid surface markers (e.g., CD235a/Glycophorin A).

    • Cells treated with this compound are expected to show a significant reduction in differentiation compared to the DMSO-treated control cells.

Visualizations

Signaling Pathway of (R)-2-HG-Induced Leukemogenesis

R_2HG_Pathway cluster_input Inputs cluster_mechanism Mechanism cluster_epigenetic Epigenetic Changes cluster_phenotype Leukemic Phenotype IDH1/2 Mutation IDH1/2 Mutation R_2HG (R)-2-Hydroxyglutarate (Oncometabolite) IDH1/2 Mutation->R_2HG This compound This compound This compound->R_2HG aKG_DD α-KG-Dependent Dioxygenases (e.g., TET2, KDM5) R_2HG->aKG_DD Inhibits Hypermethylation DNA & Histone Hypermethylation aKG_DD->Hypermethylation Leads to Gene_Expression Altered Gene Expression Hypermethylation->Gene_Expression Proliferation Cytokine-Independent Proliferation Gene_Expression->Proliferation Differentiation_Block Block in Differentiation Gene_Expression->Differentiation_Block Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Phenotypic Assays cluster_readout Readouts Start Start with TF-1 cells in GM-CSF Treatment Treat with this compound or DMSO (control) Start->Treatment Passage Passage for >10 generations Treatment->Passage Wash Wash cells to remove GM-CSF Passage->Wash Proliferation_Assay Assay for Cytokine- Independent Growth (no GM-CSF) Wash->Proliferation_Assay Differentiation_Assay Assay for Differentiation Block (add EPO) Wash->Differentiation_Assay Proliferation_Readout Measure cell proliferation (e.g., cell counting) Proliferation_Assay->Proliferation_Readout Differentiation_Readout Measure differentiation (e.g., benzidine staining, flow cytometry) Differentiation_Assay->Differentiation_Readout Logical_Relationship Input This compound (Cell-Permeable) Intracellular_R2HG Intracellular (R)-2-HG Input->Intracellular_R2HG is converted to Enzyme_Inhibition Inhibition of α-KG-Dependent Dioxygenases Intracellular_R2HG->Enzyme_Inhibition causes Epigenetic_Change Epigenetic Reprogramming Enzyme_Inhibition->Epigenetic_Change leads to Phenotype Leukemic Phenotype Epigenetic_Change->Phenotype results in

References

Application Notes and Protocols for Tfmb-(R)-2-HG in a Mouse Model of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in isocitrate dehydrogenase 1 (IDH1) are a recurring feature in several cancers, including acute myeloid leukemia (AML). These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2][3][4] The accumulation of R-2HG interferes with α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations that block cellular differentiation and promote leukemogenesis.[1][5][6]

Tfmb-(R)-2-HG is a cell-permeable esterified form of (R)-2-HG that allows for the direct investigation of the oncometabolite's effects in vitro and in vivo. By delivering (R)-2-HG into cells, this compound can recapitulate the biological consequences of mutant IDH1, providing a valuable tool for studying leukemia pathogenesis and for the development of targeted therapies.[7] These application notes provide detailed protocols for utilizing this compound in a mouse model of leukemia, along with data presentation and pathway visualizations.

Mechanism of Action

This compound is designed to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the trifluoromethyl benzyl (Tfmb) group, releasing active (R)-2-HG. This accumulation of intracellular (R)-2-HG mimics the condition found in IDH1-mutant leukemia cells. The elevated (R)-2-HG levels competitively inhibit α-KG-dependent dioxygenases, such as TET2, leading to hypermethylation of DNA and histones, which in turn blocks hematopoietic differentiation and can promote proliferation.[5][7]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tfmb-(R)-2-HG_ext This compound Tfmb-(R)-2-HG_int This compound Tfmb-(R)-2-HG_ext->Tfmb-(R)-2-HG_int Passive Diffusion R-2HG (R)-2-HG Tfmb-(R)-2-HG_int->R-2HG Cleavage aKG_Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2) R-2HG->aKG_Dioxygenases Inhibition Esterases Intracellular Esterases Esterases->Tfmb-(R)-2-HG_int Epigenetic_Changes Histone & DNA Hypermethylation aKG_Dioxygenases->Epigenetic_Changes Prevention of Demethylation Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block

Mechanism of this compound Action

Data Presentation

In Vitro Effects of this compound on Hematopoietic Cells
Cell LineTreatmentConcentration (µM)Observed EffectReference
TF-1This compound250-500Promoted cytokine-independent growth[7]
TF-1This compound250Blocked erythropoietin (EPO)-induced differentiation[7]
TF-1Tfmb-(S)-2-HG250No effect on cytokine-independent growth or differentiation[7]
In Vivo Effects of (R)-2-HG in Leukemia Mouse Models
Mouse ModelLeukemia Cell LineTreatmentKey FindingsReference
NRGS/NSGSNOMO-1, MA9.3ITD (sensitive)(R)-2-HG injectionSignificantly inhibited AML progression and prolonged survival[8]
NRGSMA9.3RAS (resistant)(R)-2-HG injectionNo significant effect on AML progression[8]
ImmunodeficientNOMO-1, MA9.3ITD (dox-inducible IDH1 R132H)Doxycycline dietEndogenously produced (R)-2-HG delayed AML progression and extended survival[8]

Experimental Protocols

In Vitro Treatment of Leukemia Cell Lines

Objective: To assess the effect of this compound on leukemia cell proliferation and differentiation.

Materials:

  • Leukemia cell line (e.g., TF-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and cytokines like GM-CSF)

  • This compound (and Tfmb-(S)-2-HG as a negative control)

  • DMSO (vehicle control)

  • Erythropoietin (EPO) for differentiation induction

  • Cell proliferation assay kit (e.g., MTT or CellTiter-Glo)

  • Flow cytometer and antibodies for differentiation markers (e.g., CD11b, Glycophorin A)

Procedure:

  • Cell Culture: Culture TF-1 cells in complete medium. For cytokine-dependence assays, wash cells and resuspend in cytokine-deficient medium.

  • Treatment: Add this compound or Tfmb-(S)-2-HG to the cell culture at desired concentrations (e.g., 250-500 µM). Use an equivalent volume of DMSO as a vehicle control.

  • Proliferation Assay:

    • Plate cells in a 96-well plate.

    • Add treatments and incubate for various time points (e.g., 24, 48, 72 hours).

    • Assess cell viability and proliferation using a suitable assay kit according to the manufacturer's instructions.

  • Differentiation Assay:

    • Culture cells with this compound or control for a period of time (e.g., 6 days) to allow for epigenetic changes.[7]

    • Induce differentiation by adding EPO.

    • After a further incubation period (e.g., 4-6 days), stain cells with antibodies for differentiation markers.

    • Analyze the cell population for marker expression using flow cytometry.

In Vivo Leukemia Mouse Model

Objective: To evaluate the effect of systemic administration of (R)-2-HG (via a cell-permeable precursor like this compound) on leukemia progression in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NSG or NRGS)

  • Human AML cell line (e.g., MOLM-14, MV4-11)[9]

  • This compound

  • Vehicle solution (e.g., PBS)

  • Sublethal irradiation source or busulfan for conditioning[9]

  • Flow cytometer and antibodies for human CD45 to monitor engraftment

Procedure:

  • Animal Conditioning: Sublethally irradiate the mice (e.g., 250 cGy) or treat with busulfan 24 hours prior to cell injection to facilitate engraftment.[9]

  • Xenotransplantation: Intravenously inject 0.2-2 million human AML cells per mouse.[9]

  • Treatment:

    • Allow leukemia to engraft, which can be monitored by peripheral blood sampling for human CD45+ cells.

    • Prepare a sterile solution of this compound for in vivo administration (the exact formulation and dosage will require optimization).

    • Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection). The treatment schedule will also need to be optimized.

  • Monitoring:

    • Monitor mice for signs of disease progression (e.g., weight loss, ruffled fur, hind-limb paralysis).

    • Periodically collect peripheral blood to measure the percentage of human CD45+ cells as an indicator of leukemia burden.

  • Endpoint Analysis:

    • Record survival data to generate Kaplan-Meier curves.

    • At the end of the study, harvest bone marrow and spleen to determine the final leukemia burden by flow cytometry.

Conditioning Mouse Conditioning (Irradiation or Busulfan) Injection Intravenous Injection of Human AML Cells Conditioning->Injection Engraftment Leukemia Engraftment (Monitor hCD45+) Injection->Engraftment Treatment Administer this compound or Vehicle Control Engraftment->Treatment Monitoring Monitor Disease Progression & Survival Treatment->Monitoring Analysis Endpoint Analysis: - Survival Curves - Leukemia Burden in  Bone Marrow & Spleen Monitoring->Analysis

In Vivo Experimental Workflow

Signaling Pathways

The primary signaling consequence of elevated (R)-2-HG is the disruption of α-KG-dependent pathways. This leads to widespread epigenetic dysregulation. Additionally, (R)-2-HG has been shown to influence other signaling pathways, such as mTOR and NF-κB, which can further contribute to the leukemic phenotype.[10]

cluster_epigenetics Epigenetic Regulation cluster_other_pathways Other Affected Pathways R-2HG (R)-2-HG (from this compound) TET_JmjC TET family (DNA demethylation) JmjC domain (Histone demethylation) R-2HG->TET_JmjC Inhibits mTOR mTOR Pathway R-2HG->mTOR Activates (via KDM4A inhibition) NFkB NF-κB Pathway R-2HG->NFkB Activates (in stromal cells) Hypermethylation DNA & Histone Hypermethylation TET_JmjC->Hypermethylation Inhibition leads to Differentiation_Block Differentiation Block Hypermethylation->Differentiation_Block Proliferation Increased Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Signaling Pathways Affected by (R)-2-HG

References

Application Notes and Protocols: Tfmb-(R)-2-HG for Studying Growth Factor-Independent Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes are frequently observed in various cancers, including acute myeloid leukemia (AML) and glioma.[1][2][3] These mutations confer a neomorphic activity, causing the enzymes to convert α-ketoglutarate (α-KG) into the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[2][4] (R)-2-HG accumulates to millimolar concentrations within tumor cells and is a key driver of oncogenesis.[2][5] It competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic and metabolic alterations that promote malignant transformation.[2][6]

Tfmb-(R)-2-HG is a cell-permeable esterified form of (R)-2-HG, designed to facilitate its entry into cells.[5][6] Once inside the cell, intracellular esterases cleave the trifluoromethylbenzyl (TFMB) group, releasing active (R)-2-HG. This tool compound allows researchers to mimic the effects of IDH1/2 mutations without genetic manipulation, providing a powerful system to study the downstream consequences of (R)-2-HG accumulation, particularly its role in driving growth factor-independent proliferation and blocking cellular differentiation.[2][5] These application notes provide a detailed overview and protocols for using this compound in cell-based assays.

Mechanism of Action

(R)-2-HG is structurally similar to α-ketoglutarate (α-KG), a critical cofactor for a large family of dioxygenase enzymes.[2] By mimicking α-KG, (R)-2-HG acts as a competitive inhibitor of these enzymes.[2][6] Key targets relevant to cancer biology include:

  • TET (Ten-Eleven Translocation) Family of DNA Hydroxylases: TET enzymes, particularly TET2, are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation. Inhibition of TET2 by (R)-2-HG leads to DNA hypermethylation, altered gene expression, and is thought to be a major contributor to the block in hematopoietic differentiation seen in IDH-mutant leukemia.[1][2]

  • Histone Lysine Demethylases (KDMs): Many histone demethylases, particularly those containing a JmjC domain, are α-KG-dependent. (R)-2-HG inhibits these enzymes, leading to histone hypermethylation and subsequent changes in chromatin structure and gene transcription.[1][2][7]

The combined inhibition of these epigenetic modifiers by (R)-2-HG results in a cellular state that promotes proliferation and survival, even in the absence of external signals like growth factors, and blocks normal differentiation pathways.[2][5]

Tfmb_R_2_HG_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tfmb_R_2_HG This compound R_2_HG (R)-2-HG Tfmb_R_2_HG->R_2_HG Cellular Uptake & Cleavage by Esterases Dioxygenases α-KG-Dependent Dioxygenases (TET2, KDMs) R_2_HG->Dioxygenases Competitive Inhibition Esterases Intracellular Esterases aKG α-Ketoglutarate (α-KG) aKG->Dioxygenases Normal Cofactor Epigenetic_Changes Epigenetic Alterations (DNA & Histone Hypermethylation) Dioxygenases->Epigenetic_Changes Gene_Expression Altered Gene Expression Epigenetic_Changes->Gene_Expression Proliferation Growth Factor-Independent Proliferation & Blocked Differentiation Gene_Expression->Proliferation

Mechanism of this compound Action.
Applications

  • Modeling IDH-mutant Cancers: Treatment of relevant cell lines (e.g., hematopoietic progenitor cells) with this compound recapitulates the key phenotypes of IDH mutations, such as cytokine-independent growth and a block in differentiation.[2][5]

  • Studying Epigenetic Regulation: Provides a model system to investigate the direct link between a specific oncometabolite and its downstream effects on DNA and histone methylation.[1]

  • Drug Discovery: Can be used in screening assays to identify compounds that can reverse the oncogenic effects of (R)-2-HG.

  • Dissecting Downstream Pathways: Helps to elucidate the specific signaling pathways and transcriptional programs that are altered by (R)-2-HG accumulation and contribute to transformation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using this compound to induce growth factor-independent proliferation in the human erythroleukemia cell line TF-1, which is dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) for growth and survival.

Table 1: Dose-Dependent Effects of this compound on TF-1 Cells

Exogenous this compound Concentration Intracellular (R)-2-HG Concentration Effect on Global 5hmC Levels (after 21 days) Effect on Cytokine Independence Reference
100 µM ~0.8 mM No significant suppression Sufficient to induce [1]
250 µM ~2.0 mM No significant suppression Sufficient to induce [1][5]

| 500 µM | ~4.0 mM | Significant suppression | Robustly induced |[1][5] |

Table 2: Comparison of (R)-2-HG and (S)-2-HG Enantiomers

Compound (250 µM) Intracellular 2-HG Levels Effect on TF-1 Cytokine Independence Effect on TET2 Inhibition Reference
This compound Low mM range Promotes Less potent inhibitor [5]

| Tfmb-(S)-2-HG | Low mM range | Does not promote | More potent inhibitor |[5] |

Note: The paradoxical finding that (S)-2-HG is a more potent TET2 inhibitor yet does not promote transformation suggests that other α-KG-dependent enzymes are critically involved in the oncogenic process driven by (R)-2-HG.[5]

Experimental Protocols

Protocol 1: Induction of Growth Factor-Independent Proliferation in TF-1 Cells

This protocol describes how to use this compound to transform GM-CSF-dependent TF-1 cells into a state of cytokine-independent growth.

Experimental_Workflow start Start: Culture TF-1 cells (+ GM-CSF) treatment Passage cells with This compound (100-500 µM) or DMSO Vehicle Control start->treatment Continuous treatment (e.g., 10-15 passages) wash Wash cells thoroughly to remove treatment and GM-CSF treatment->wash assay Re-plate cells in cytokine-poor media wash->assay measure Measure cell proliferation (e.g., cell counting, viability assay) at multiple time points assay->measure end End: Analyze data to compare growth curves measure->end

Workflow for Cytokine-Independent Growth Assay.

A. Materials

  • TF-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human GM-CSF

  • This compound (e.g., Cayman Chemical, TargetMol)[6][8]

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Cell counting solution (e.g., Trypan Blue) or a viability assay kit (e.g., CellTiter-Glo®)

  • Multi-well culture plates (e.g., 24-well or 96-well)

B. Procedure

  • Cell Culture Preparation:

    • Culture TF-1 cells in complete medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin) containing 2 ng/mL recombinant human GM-CSF.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Long-Term Treatment:

    • Prepare stock solutions of this compound in DMSO. A 100 mM stock is recommended.

    • Dilute the stock solution into the complete medium to final concentrations (e.g., 100 µM, 250 µM, 500 µM). Prepare a vehicle control medium containing an equivalent concentration of DMSO.

    • Split the TF-1 cell culture into treatment groups. Continuously passage the cells in their respective media (GM-CSF + this compound or GM-CSF + DMSO) every 2-3 days.

    • Crucially, this long-term passaging is required for transformation and may take several weeks (e.g., 10-15 passages). [5]

  • Growth Factor Withdrawal Assay:

    • After the long-term treatment period, harvest the cells from each group.

    • Wash the cells three times with sterile PBS to completely remove any residual treatment compounds and GM-CSF.

    • Resuspend the cells in "cytokine-poor" medium (complete medium without GM-CSF).

    • Seed the cells at a density of 5 x 10⁴ cells/mL in a 24-well plate (or other desired format).

    • Incubate the plates at 37°C with 5% CO₂.

  • Measuring Proliferation:

    • At designated time points (e.g., Day 0, 2, 4, 6, 8), measure the number of viable cells in each well.

    • Method 1 (Cell Counting): Aspirate the cells, stain with Trypan Blue, and count viable (unstained) cells using a hemocytometer.

    • Method 2 (Viability Assay): Use a commercially available assay kit according to the manufacturer's instructions to measure a proxy for cell number, such as ATP content or metabolic activity.

C. Data Analysis

  • For each treatment group, plot the mean viable cell number against time (days).

  • Expected Result: Cells treated with this compound should exhibit sustained proliferation in the absence of GM-CSF, while the DMSO vehicle control cells should show a sharp decline in viability and fail to proliferate.[5]

Protocol 2: Measurement of Intracellular (R)-2-HG by LC-MS

This protocol provides a general workflow for quantifying the intracellular accumulation of (R)-2-HG following treatment with this compound.

A. Materials

  • Treated cells from Protocol 1 (or a shorter-term treatment)

  • Cold PBS

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

B. Procedure

  • Cell Harvesting and Lysis:

    • Culture and treat approximately 1-5 million cells per sample with this compound for the desired duration (e.g., 3 hours to several days).[5]

    • Quickly wash the cells on the plate with ice-cold PBS to remove extracellular metabolites.

    • Immediately add 1 mL of pre-chilled 80% methanol to the plate to quench metabolism and lyse the cells.

    • Scrape the cells and collect the methanol lysate into a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Sample Analysis:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

    • Analyze the samples via LC-MS. A chiral chromatography column is required to separate the (R)-2-HG and (S)-2-HG enantiomers.

    • Quantify the (R)-2-HG concentration by comparing the signal to a standard curve generated with known concentrations of an (R)-2-HG standard.

C. Data Analysis

  • Normalize the measured intracellular (R)-2-HG amount to the initial cell number or total protein content of the sample.

  • Expected Result: A dose-dependent increase in intracellular (R)-2-HG should be observed in cells treated with increasing concentrations of this compound.[1][5]

References

Application Notes and Protocols: Creating a Stable (R)-2-HG High Environment with Tfmb-(R)-2-HG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tfmb-(R)-2-HG, a cell-permeable form of (R)-2-hydroxyglutarate, to establish a stable intracellular high-level environment of (R)-2-HG. This allows for the investigation of its role as an oncometabolite in various cellular processes, particularly in the context of cancers with isocitrate dehydrogenase (IDH) mutations.

(R)-2-HG, produced by mutant IDH1/2 enzymes, is a key player in tumorigenesis. It competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread epigenetic and metabolic alterations that drive cancer development.[1][2] this compound provides a crucial tool to study these effects in cell-based models without the need for genetic manipulation.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in cell culture models.

Table 1: Recommended Treatment Conditions for this compound

Cell Line ExampleThis compound ConcentrationIncubation TimeExpected Intracellular (R)-2-HGReference
TF-1 (Human erythroleukemia)250 µM - 500 µM3 hours (for uptake) to multiple passages (for transformation)Low mM range[3]
HMECs (Human Mammary Epithelial Cells)100 µM72 hoursNot specified, but sufficient to induce epigenetic changes[5]
QBC939, HuCCT1 (Cholangiocarcinoma)300 µM48 hoursNot specified, but sufficient to suppress cell proliferation[6]
hMSCs (Human Mesenchymal Stromal Cells)0.1 mM - 1.5 mMVaries with differentiation protocolNot specified, but sufficient to dysregulate differentiation[7]

Table 2: Effects of this compound Treatment on Cellular Phenotypes

Cell LinePhenotypic ChangeAssayThis compound ConcentrationReference
TF-1Cytokine-independent growthProliferation assay (GM-CSF withdrawal)250 µM[3]
TF-1Blocked differentiationEPO-induced differentiation assay250 µM - 500 µM[3]
HMECsDecreased 5hmC, increased 5mCImmunofluorescence, LINE-1 element analysis100 µM[5]
QBC939, HuCCT1Suppressed cell proliferationMTT assay, Colony formation assay300 µM[6]
hMSCsBlocked osteogenic differentiationAlizarin Red staining1 mM - 1.5 mM[7]
hMSCsPromoted adipogenic differentiationOil Red O staining1 mM - 1.5 mM[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by (R)-2-HG and a general experimental workflow for using this compound.

R_2HG_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Tfmb_R_2HG This compound (Cell-Permeable) R_2HG (R)-2-HG Tfmb_R_2HG->R_2HG Intracellular Esterases TET_Enzymes TET Enzymes (e.g., TET2) R_2HG->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases (KDMs) R_2HG->Histone_Demethylases Inhibition mTOR_pathway mTOR Pathway R_2HG->mTOR_pathway Activation HIF_alpha HIF-1α Degradation R_2HG->HIF_alpha Stimulation alpha_KG α-Ketoglutarate (α-KG) alpha_KG->TET_Enzymes Cofactor alpha_KG->Histone_Demethylases Cofactor DNA DNA TET_Enzymes->DNA Demethylation Histones Histones Histone_Demethylases->Histones Demethylation Epigenetic_Alterations Epigenetic Alterations (DNA/Histone Hypermethylation) DNA->Epigenetic_Alterations Histones->Epigenetic_Alterations Altered_Gene_Expression Altered Gene Expression Epigenetic_Alterations->Altered_Gene_Expression Cellular_Processes Altered Cellular Processes (e.g., Blocked Differentiation, Increased Proliferation) Altered_Gene_Expression->Cellular_Processes mTOR_pathway->Cellular_Processes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Tfmb Prepare this compound Stock (in DMSO) Treat_Cells Treat Cells with This compound Prep_Tfmb->Treat_Cells Culture_Cells Culture Cells to Desired Confluency Culture_Cells->Treat_Cells Incubate Incubate for Specified Duration Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Measure_R2HG Measure Intracellular (R)-2-HG (LC-MS) Harvest_Cells->Measure_R2HG Analyze_Phenotype Analyze Cellular Phenotype (Proliferation, Differentiation) Harvest_Cells->Analyze_Phenotype Analyze_Epigenetics Analyze Epigenetic Marks (5mC, 5hmC, Histone Methylation) Harvest_Cells->Analyze_Epigenetics Analyze_Signaling Analyze Signaling Pathways (Western Blot, qPCR) Harvest_Cells->Analyze_Signaling

References

Application Notes and Protocols: Experimental Workflow for Tfmb-(R)-2-HG in Glioma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are frequently observed in low-grade gliomas and secondary glioblastomas. These mutations lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), which plays a crucial role in gliomagenesis. (R)-2-HG acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and metabolic reprogramming.[1][2] Trifluoromethylbenzyl-(R)-2-hydroxyglutarate (Tfmb-(R)-2-HG) is a cell-permeable ester of (R)-2-HG, which allows for the direct investigation of the effects of elevated intracellular (R)-2-HG levels in glioma cell lines.

These application notes provide a detailed experimental workflow for studying the effects of this compound on glioma cell lines, covering essential protocols for assessing cell viability, quantifying intracellular (R)-2-HG, and analyzing key signaling pathways and epigenetic modifications.

Data Presentation

Table 1: Effect of this compound on Intracellular (R)-2-HG and 5-hydroxymethylcytosine (5hmC) Levels
Cell LineThis compound Concentration (µM)Intracellular (R)-2-HG (mM)Global 5hmC Levels
TF-11000.8No significant change
TF-12502.0No significant change
TF-1500~4.0Significantly suppressed

Data synthesized from literature to show dose-dependent effects. Actual values may vary based on experimental conditions.[3]

Table 2: Impact of (R)-2-HG on Histone Methylation in Glioma Cells
Histone MarkChange in IDH-mutant Glioma CellsEffect of (R)-2-HG
H3K4me3IncreasedIncreased
H3K9me3IncreasedIncreased
H3K27me3IncreasedIncreased
H3K36me3IncreasedIncreased

This table summarizes the general trends observed in histone methylation due to the presence of (R)-2-HG.[1][2]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of glioma cell lines such as U87 and A172.

Materials:

  • Glioma cell lines (e.g., U87, A172)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (and a vehicle control, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol with 0.04 N HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioma cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells per well in 100 µL of complete culture medium.[4][5] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Intracellular (R)-2-HG Quantification by LC-MS

This protocol describes the extraction and quantification of intracellular (R)-2-HG from glioma cells treated with this compound.

Materials:

  • Treated and control glioma cells

  • Ice-cold PBS

  • 80% Methanol (LC-MS grade)

  • Internal standard (e.g., 13C5-D-2-HG)

  • Microcentrifuge tubes

  • Centrifuge

  • Speedvac or nitrogen evaporator

  • Derivatization agent (e.g., Diacetyl-L-tartaric anhydride - DATAN)

  • LC-MS system with a chiral column (e.g., ZIC-HILIC)

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add a specific volume of ice-cold 80% methanol containing the internal standard to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes and incubate on ice for 10 minutes. Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Evaporation: Evaporate the supernatant to dryness using a Speedvac or a stream of nitrogen.

  • Derivatization: Reconstitute the dried metabolites in the derivatization reagent solution (e.g., 50 mg/mL DATAN in acetonitrile:acetic acid) and heat at 70°C for 30-120 minutes.[2]

  • Sample Preparation for LC-MS: Cool the samples, dilute with an appropriate solvent (e.g., acetonitrile:acetic acid), and transfer to LC-MS vials.[2]

  • LC-MS Analysis: Inject the samples onto the LC-MS system equipped with a chiral column for the separation of (R)-2-HG and (S)-2-HG enantiomers.[2]

  • Data Analysis: Quantify the (R)-2-HG peak area and normalize it to the internal standard and cell number or protein concentration.

Protocol 3: Western Blot Analysis of Histone Methylation and HIF-1α

This protocol is for detecting changes in histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3) and HIF-1α protein levels in glioma cells treated with this compound.

Materials:

  • Treated and control glioma cells (for HIF-1α, include a hypoxic control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels (high percentage, e.g., 15% for histones)

  • PVDF or nitrocellulose membrane (0.2 µm pore size for histones is recommended)[6][7]

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3, anti-HIF-1α, anti-Total Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer. For HIF-1α, it is recommended to use nuclear extracts as it translocates to the nucleus upon stabilization. Work quickly and on ice, especially for HIF-1α samples, as it is rapidly degraded in normoxic conditions.[8]

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load 10-40 µg of protein per lane on an SDS-PAGE gel. Use a high percentage gel for better resolution of histones.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-3 hours at room temperature.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Total Histone H3 for histone marks, β-actin for HIF-1α).

Mandatory Visualizations

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Experimental Assays cluster_analysis Data Analysis start Select Glioma Cell Lines (e.g., U87, A172, patient-derived) culture Cell Culture and Seeding start->culture treatment Treat with this compound (various concentrations and time points) culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability metabolite Metabolite Extraction treatment->metabolite protein Protein Extraction treatment->protein data Data Interpretation and Conclusion viability->data lcms LC-MS for (R)-2-HG Quantification metabolite->lcms wb_histone Western Blot for Histone Methylation protein->wb_histone wb_hif Western Blot for HIF-1α protein->wb_hif lcms->data wb_histone->data wb_hif->data

Caption: Experimental workflow for studying this compound in glioma cell lines.

Signaling_Pathway cluster_input Input cluster_metabolic Metabolic Effects cluster_epigenetic Epigenetic Regulation cluster_signaling Signaling Pathway tfmb This compound r2hg (R)-2-HG tfmb->r2hg kdm Histone Demethylases (KDMs) r2hg->kdm tet TET Enzymes (DNA Demethylases) r2hg->tet phd Prolyl Hydroxylases (PHDs) r2hg->phd akg α-Ketoglutarate akg->kdm akg->tet akg->phd histone_meth ↑ Histone Methylation (H3K4me3, H3K9me3, etc.) kdm->histone_meth dna_meth ↑ DNA Methylation tet->dna_meth hif1a HIF-1α Stabilization phd->hif1a hif1a_target HIF-1α Target Genes (e.g., VEGF) hif1a->hif1a_target

Caption: Signaling pathway of this compound in glioma cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tfmb-(R)-2-HG Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tfmb-(R)-2-HG. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help optimize the use of this compound in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG), an oncometabolite.[1] Its primary mechanism of action is the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases. These enzymes are crucial for various cellular processes, including histone and DNA demethylation. By inhibiting these enzymes, this compound can lead to epigenetic alterations and changes in gene expression that affect cell fate, including proliferation and differentiation.[2][3]

Q2: What is a typical starting concentration for this compound in cell culture experiments?

A2: Based on published studies, a common concentration range for this compound is between 100 µM and 500 µM.[4] For example, in TF-1 hematopoietic cells, concentrations of 250-500 µM have been used to promote growth factor-independent proliferation.[2] However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific cell line and experimental goals.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO.[1][5] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years, and stock solutions in DMSO at -80°C for up to one year.[5] Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q4: Can this compound affect the results of my cell viability assay?

A4: Yes, this compound can potentially interfere with cell viability assays that rely on cellular metabolic activity, such as those using tetrazolium salts (e.g., MTT, MTS) or resazurin (e.g., AlamarBlue). The conversion of (R)-2-HG from α-ketoglutarate consumes NADPH. Since assays like MTT and MTS depend on NADPH-dependent cellular oxidoreductases to reduce the tetrazolium dye, the presence of high levels of (R)-2-HG could lead to an underestimation of cell viability due to reduced availability of NADPH. It is recommended to validate your viability assay results with a method that does not rely on cellular redox potential, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).

Troubleshooting Guides

Problem 1: Unexpectedly low cell viability at concentrations reported in the literature.
Possible Cause Troubleshooting Step
Cell line sensitivity: Different cell lines can have varying sensitivities to this compound.
Perform a dose-response experiment with a wide range of concentrations (e.g., 10 µM to 1 mM) to determine the optimal concentration for your specific cell line.
Solvent toxicity: High concentrations of DMSO can be toxic to cells.
Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.
Compound stability: This compound may degrade over time in culture medium.
Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with fresh compound periodically.
Problem 2: Inconsistent or non-reproducible cell viability results.
Possible Cause Troubleshooting Step
Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and affect cell viability.
To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium.
Inaccurate pipetting: Small errors in pipetting can lead to significant variations in compound concentration and cell number.
Ensure your pipettes are calibrated. When preparing serial dilutions, mix each dilution thoroughly. When seeding cells, ensure a homogenous cell suspension.
Cell passage number: The characteristics of cell lines can change with high passage numbers.
Use cells with a consistent and low passage number for all experiments.
Problem 3: Discrepancy between results from different viability assays.
Possible Cause Troubleshooting Step
Metabolic interference with tetrazolium/resazurin-based assays: As mentioned in the FAQs, this compound can alter the cellular redox state, potentially affecting the readout of assays that measure metabolic activity.
Use an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®), protease activity (e.g., GF-AFC), or membrane integrity (e.g., Trypan Blue exclusion, propidium iodide staining).
If you must use a metabolic assay, include a control where you add the assay reagent to cell-free media containing this compound to check for direct chemical reduction of the dye.

Data Presentation

The following table summarizes reported concentrations of this compound and their observed effects. Note that specific IC50 values for cytotoxicity are not widely reported, as the compound is often used to induce phenotypic changes rather than immediate cell death.

Cell LineConcentrationObserved EffectReference
TF-1 (human erythroleukemia)250-500 µMPromoted growth factor-independent proliferation and blocked erythropoietin (EPO)-induced differentiation.[2]
SCF ER-Hoxb8 (murine hematopoietic progenitors)Not specifiedImpaired differentiation in response to estrogen withdrawal.
Glioma cellsNot specifiedEnhanced proliferation and suppressed apoptosis.[6]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines a general procedure for determining the effect of a range of this compound concentrations on the viability of a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working solutions of your desired final concentrations (e.g., 2 mM, 1 mM, 500 µM, 250 µM, 100 µM, 50 µM, 10 µM, 0 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X working solutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • On the day of analysis, equilibrate the plate and the cell viability assay reagent to room temperature.

    • Follow the manufacturer's instructions for the chosen cell viability assay. For example, for CellTiter-Glo®, add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes, and then incubate at room temperature for 10 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background reading (from wells with medium only) from all experimental readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

Mandatory Visualizations

Signaling_Pathway_of_Tfmb_R_2_HG cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cell_fate Cell Fate Regulation Tfmb_R_2_HG This compound R_2_HG (R)-2-HG Tfmb_R_2_HG->R_2_HG Enters cell and is hydrolyzed Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, KDM) R_2_HG->Dioxygenases Competitively inhibits alpha_KG α-Ketoglutarate alpha_KG->Dioxygenases Co-substrate Epigenetic_Alterations Histone & DNA Hypermethylation Dioxygenases->Epigenetic_Alterations Leads to Gene_Expression Altered Gene Expression Epigenetic_Alterations->Gene_Expression Apoptosis Apoptosis Suppression Gene_Expression->Apoptosis Proliferation Increased Proliferation Gene_Expression->Proliferation

Caption: this compound signaling pathway leading to altered cell fate.

Experimental_Workflow start Start: Cell Seeding (96-well plate) incubation1 24h Incubation (Cell attachment) start->incubation1 treatment This compound Treatment (Dose-response concentrations) incubation1->treatment incubation2 24-72h Incubation (Treatment duration) treatment->incubation2 viability_assay Cell Viability Assay (e.g., ATP-based) incubation2->viability_assay data_analysis Data Analysis (Normalization & Curve fitting) viability_assay->data_analysis end End: Determine Optimal Concentration data_analysis->end

References

Long-term stability of Tfmb-(R)-2-HG in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability of Tfmb-(R)-2-HG in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Recommendations for storing this compound vary for the solid compound versus solutions. For maximum stability, adhere to the following guidelines.

  • Solid Form: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[2]

  • In Solution: Stock solutions should be stored frozen. Stability is reported for up to one year when stored at -80°C.[3] Shorter-term storage at -20°C is also possible, with recommendations to use the solution within one month.[4]

Q2: What is the best solvent to use for dissolving this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] Solubility has been reported in the range of 30 mg/mL to 55 mg/mL.[1][2] For concentrations at the higher end of this range, sonication may be required to fully dissolve the compound.[3]

Q3: How long can I store a stock solution of this compound?

A3: The stability of a stock solution depends on the storage temperature.

  • At -80°C, a stock solution in DMSO can be stored for 6 months to 1 year.[3][4]

  • At -20°C, the recommended storage period is shorter, typically around one month.[4] To ensure the highest activity, it is always best practice to use freshly prepared solutions for experiments or to use aliquots from a stock that has been stored for the shortest possible time. For sensitive in vivo experiments, preparing the working solution fresh on the day of use is recommended.[5]

Q4: What are the visual signs of this compound degradation in solution?

A4: While chemical degradation is not always visible, you should be cautious if you observe any of the following in your stock solution:

  • Color Change: The original solution in DMSO should be clear. Any development of color could indicate degradation or contamination.

  • Precipitation: The formation of a precipitate after the solution has been frozen and thawed may indicate that the compound is coming out of solution or has degraded into less soluble products. Ensure the compound is fully redissolved before use (gentle warming or vortexing may help if it is a solubility issue).

Q5: My experimental results are inconsistent. Could my this compound have degraded?

A5: Yes, inconsistent or unexpected results, such as a loss of expected biological activity, can be a key indicator of compound degradation. The trifluoromethyl group on this compound is designed to enhance metabolic stability, but improper storage of the solution can still lead to a loss of potency over time.[2] If you suspect degradation, it is recommended to perform an analytical check or compare results using a freshly prepared solution from a new or reliably stored solid sample.

Stability Data Summary

The following table summarizes the recommended storage conditions and stability periods for this compound based on available data.

FormSolventStorage TemperatureRecommended Stability PeriodCitations
Solid (Powder)N/A-20°C≥ 4 years[1]
Solid (Powder)N/A0 - 4°CDays to Weeks (Short-term)[2]
Stock SolutionDMSO-80°CUp to 1 year[3]
Stock SolutionDMSO-80°C6 months[4]
Stock SolutionDMSO-20°C1 month[4]

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO by HPLC

This protocol provides a general method for determining the stability of this compound in a DMSO stock solution over time. Analytical methods like High-Performance Liquid Chromatography (HPLC) are essential for detecting changes in purity and identifying potential degradants.[6]

Objective: To quantify the purity of a this compound solution stored under specific conditions (e.g., -20°C or -80°C) at various time points.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (spectroscopic grade)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

Methodology:

  • Preparation of Stock Solution (Time 0):

    • Carefully weigh a precise amount of solid this compound.

    • Dissolve it in anhydrous DMSO to a known concentration (e.g., 50 mM). Ensure complete dissolution.

    • This is your T=0 sample. Immediately prepare it for HPLC analysis.

  • Sample Storage:

    • Aliquot the remaining stock solution into multiple sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the desired temperature(s) (e.g., -20°C and -80°C).

  • HPLC Analysis:

    • Sample Preparation: For each time point (e.g., 0, 1, 3, 6 months), thaw one aliquot. Dilute a small volume of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mM).

    • Example HPLC Conditions:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: 264 nm[1]

      • Injection Volume: 10 µL

  • Data Analysis:

    • At each time point, run the prepared sample on the HPLC system.

    • Integrate the area of the main this compound peak.

    • Calculate the purity as a percentage of the total peak area in the chromatogram.

    • Compare the peak area and purity percentage to the T=0 sample. A significant decrease in the main peak's area or the appearance of new peaks indicates degradation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Time Points cluster_analysis Analysis cluster_results Results prep_stock Prepare fresh this compound stock solution in DMSO aliquot Aliquot solution into multiple tubes prep_stock->aliquot store Store aliquots at defined temperatures (e.g., -20°C, -80°C) aliquot->store timepoint Retrieve one aliquot at each time point (e.g., 0, 1, 3, 6 months) store->timepoint analyze Analyze sample via HPLC timepoint->analyze compare Compare chromatogram to Time 0 sample analyze->compare degraded Degradation Detected (New peaks, reduced area) compare->degraded Purity < 95% stable Stable (No significant change) compare->stable Purity ≥ 95% G cluster_check cluster_action cluster_decision start Suspect this compound Degradation? q1 Are experimental results inconsistent or showing reduced activity? start->q1 q2 Is the solution discolored or does it contain precipitate? start->q2 action1 Verify storage conditions (temp, duration, freeze-thaw cycles) q1->action1 decision3 Issue is not with the compound q1->decision3 No q2->action1 action2 Run analytical control (e.g., HPLC, LC-MS) on current stock action1->action2 action3 Prepare a fresh solution from solid compound action2->action3 action4 Compare new vs. old stock in a key experiment action3->action4 decision1 Old stock is degraded action4->decision1 Old stock fails decision2 Old stock is viable action4->decision2 Old stock performs well discard Discard old stock and use fresh solution decision1->discard

References

Troubleshooting inconsistent results with Tfmb-(R)-2-HG

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tfmb-(R)-2-HG. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG), an oncometabolite associated with cancers harboring mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2).[1][2][3][4][5] Its primary mechanism of action is the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[4][6] These enzymes, which include histone lysine demethylases (KDMs) and the TET family of DNA hydroxylases, play crucial roles in epigenetic regulation.[4][6][7] By inhibiting these enzymes, this compound can lead to alterations in histone and DNA methylation, affecting gene expression and cellular processes like differentiation and proliferation.[6][7]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

ConditionRecommendation
Long-term Storage Store the solid compound at -20°C for long-term stability (months to years).[4][6] Some suppliers suggest stability for ≥ 4 years at -20°C.[4]
Short-term Storage For short-term storage (days to weeks), 0-4°C is acceptable.[6]
Stock Solutions Prepare stock solutions in DMSO.[1][4] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2][8]
Handling The compound is a crystalline solid.[4] Handle in a dry, dark environment to maintain integrity.[6]

Q3: In which solvent should I dissolve this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][4][6] Solubility has been reported at concentrations such as 30 mg/mL and 55 mg/mL (190.83 mM).[1][4] Sonication may be recommended to aid dissolution.[1] For in vivo studies in mice, the concentration of DMSO should generally be kept below 10% for normal mice and below 2% for nude or sensitive mice.[1]

Troubleshooting Guide

Issue 1: Inconsistent or no effect on cell proliferation.

Possible Cause 1: Suboptimal concentration. The effects of this compound can be dose-dependent.[9] In TF-1 cells, for example, concentrations ranging from 100-500 μM have been shown to promote growth factor-independent growth.[2][9]

Recommendation:

  • Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

  • Typical concentrations used in cell culture range from 100 µM to 500 µM, though some studies have used up to 3 mM.[2][9]

Possible Cause 2: Insufficient treatment duration or passage number. The effects of this compound on cell proliferation and differentiation can be passage-dependent, meaning the phenotype may only become apparent after several cell divisions in the presence of the compound.[9]

Recommendation:

  • Ensure cells are cultured with this compound for a sufficient number of passages. For TF-1 cells, effects on growth factor independence were observed after multiple passages.[9]

Possible Cause 3: Context-dependent cellular response. The effect of (R)-2-HG can be context-dependent. While it can promote proliferation under cytokine-poor conditions, it has also been reported to decrease cell growth and viability under standard culture conditions in some leukemia cell lines.[10]

Recommendation:

  • Carefully consider the culture conditions of your experiment. The proliferative effects of this compound may be most apparent under specific selective pressures, such as growth factor deprivation.[9]

Issue 2: High levels of cell death or unexpected cytotoxicity.

Possible Cause 1: Solvent toxicity. High concentrations of DMSO can be toxic to cells.

Recommendation:

  • Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%).

  • Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.[9]

Possible Cause 2: Off-target effects or cellular stress. While this compound's primary targets are α-KG-dependent dioxygenases, high concentrations or prolonged exposure could lead to off-target effects or induce cellular stress. (R)-2-HG has been shown to inhibit ATP synthase and mTOR signaling, which could contribute to growth suppression in certain contexts.[11]

Recommendation:

  • Lower the concentration of this compound to the lowest effective dose determined from your dose-response studies.

  • Monitor cells for common markers of apoptosis or necrosis.

Issue 3: Variability in the extent of differentiation blockade.

Possible Cause 1: Reversibility of the effect. The effects of (R)-2-HG on blocking differentiation are reversible.[9] If the compound is removed, cells may regain their ability to differentiate.

Recommendation:

  • Maintain consistent exposure to this compound throughout the duration of the differentiation assay.

  • If studying the reversibility, carefully document the washout period. The time required for reversion can be influenced by the duration and dose of the initial exposure.[9]

Possible Cause 2: Use of the incorrect enantiomer. this compound and its enantiomer, Tfmb-(S)-2-HG, have distinct biological activities.[12] Tfmb-(S)-2-HG does not promote cytokine-independence or block differentiation in the same manner as the (R)-enantiomer.[9]

Recommendation:

  • Verify the identity and purity of your compound. Ensure you are using the (R)-enantiomer for experiments aimed at mimicking the effects of IDH mutations.

  • Consider using Tfmb-(S)-2-HG as a negative control to demonstrate the specificity of the observed effects.[9]

Experimental Protocols & Data

General Protocol for Cell Culture Experiments
  • Preparation of Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -80°C.

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels.

  • Treatment: Dilute the this compound stock solution in cell culture medium to the final desired concentration (e.g., 100 µM, 250 µM, 500 µM). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.

  • Incubation and Passaging: Culture the cells under standard conditions (e.g., 37°C, 5% CO2). For long-term experiments, passage the cells as needed, adding freshly prepared medium containing this compound or vehicle at each passage.

  • Analysis: Harvest cells at the desired time points for downstream analysis (e.g., proliferation assays, differentiation assays, western blotting, methylation analysis).

Quantitative Data Summary
ParameterValueCell Line/SystemReference
Effective Concentration Range 100 - 1000 µM (extracellular)General[6]
IC50 for Target Inhibition ~250 - 500 µMGeneral[6]
Concentration for 5hmC Suppression 500 µM (leading to ~4 mM intracellular R-2HG)TF-1 cells[13]
Solubility in DMSO 30 mg/mL, 55 mg/mL (190.83 mM)N/A[1][4]

Visualizations

Signaling Pathway of this compound

Tfmb_R_2_HG_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm / Nucleus Tfmb_R_2_HG_ext This compound (extracellular) Tfmb_R_2_HG_int This compound Tfmb_R_2_HG_ext->Tfmb_R_2_HG_int Cellular Uptake R_2_HG (R)-2-HG Tfmb_R_2_HG_int->R_2_HG Hydrolysis Esterases Intracellular Esterases Esterases->R_2_HG Dioxygenases α-KG-Dependent Dioxygenases (e.g., TETs, KDMs) R_2_HG->Dioxygenases Competitive Inhibition aKG α-Ketoglutarate aKG->Dioxygenases Substrate Epigenetic_Changes Epigenetic Alterations (↑ H3K methylation, ↓ 5hmC) Dioxygenases->Epigenetic_Changes Regulates Gene_Expression Altered Gene Expression Epigenetic_Changes->Gene_Expression Cellular_Effects Cellular Effects (↓ Differentiation, ↑ Proliferation) Gene_Expression->Cellular_Effects

Caption: Mechanism of action for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Storage Was the compound stored correctly? Start->Check_Storage Check_Concentration Is the concentration optimal? Check_Duration Sufficient duration/ passage number? Check_Concentration->Check_Duration Yes Action_Dose_Response Perform dose-response experiment Check_Concentration->Action_Dose_Response No Check_Controls Are proper controls included? (Vehicle, S-enantiomer) Check_Duration->Check_Controls Yes Action_Time_Course Perform time-course or increase passage number Check_Duration->Action_Time_Course No Action_Run_Controls Repeat experiment with appropriate controls Check_Controls->Action_Run_Controls No Resolved Problem Resolved Check_Controls->Resolved Yes Check_Storage->Check_Concentration Yes Action_New_Compound Use a fresh aliquot or newly purchased compound Check_Storage->Action_New_Compound No Action_Dose_Response->Start Restart Action_Time_Course->Start Restart Action_Run_Controls->Start Restart Action_New_Compound->Start Restart

Caption: Logical workflow for troubleshooting inconsistent results.

References

Dose-dependent and passage-dependent effects of Tfmb-(R)-2-HG

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tfmb-(R)-2-HG. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their experiments involving this cell-permeable (R)-2-hydroxyglutarate analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG), an oncometabolite associated with cancers carrying mutations in isocitrate dehydrogenase (IDH) 1 and 2.[1][2][3][4] Its trifluoromethylbenzyl ester moiety allows it to efficiently cross cell membranes.[2] Once inside the cell, it is hydrolyzed by intracellular esterases to release (R)-2-HG. (R)-2-HG is a structural analog of α-ketoglutarate (α-KG) and acts as a competitive inhibitor of α-KG-dependent dioxygenases.[3][4] This inhibition disrupts various cellular processes, including DNA and histone demethylation, leading to epigenetic alterations that can drive oncogenesis.[1][5]

Q2: How should I store and handle this compound?

For long-term storage, this compound powder should be kept at -20°C or -80°C for up to several years.[2][6] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[2] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and can be stored at -20°C for up to a month or -80°C for up to six months.[3][6]

Q3: In which solvent should I dissolve this compound?

This compound is highly soluble in DMSO.[2][4] For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the culture medium. For in vivo studies, specific formulations involving DMSO, PEG300, Tween-80, and saline or corn oil may be required.[6]

Q4: What is the difference between this compound and Tfmb-(S)-2-HG?

This compound and Tfmb-(S)-2-HG are cell-permeable versions of the (R) and (S) enantiomers of 2-hydroxyglutarate, respectively. While both can inhibit α-KG-dependent dioxygenases, they exhibit different potencies and biological effects. Notably, (R)-2-HG, the product of this compound, is the enantiomer produced by mutant IDH enzymes and is sufficient to promote leukemogenesis.[1][5] In contrast, Tfmb-(S)-2-HG does not typically promote cytokine independence or block differentiation in the same manner.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low cell viability or cytotoxicity High concentrations of this compound or DMSO can be toxic to cells.- Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.- Ensure the final DMSO concentration in the culture medium is low (typically <0.1%).- Some studies suggest high levels of (R)-2-HG can be deleterious in certain contexts, so consider the growth conditions of your cells.[1]
Inconsistent or variable results between experiments - Inconsistent cell passage number.- Variability in compound preparation.- Differences in cell culture conditions.- Use cells within a consistent and defined passage number range, as the effects of this compound are passage-dependent.[1][7]- Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Maintain consistent cell seeding densities and culture conditions.
Precipitation of the compound in culture medium The solubility of this compound may be limited in aqueous solutions.- Ensure the DMSO stock solution is fully dissolved before diluting in culture medium.- Gently warm the medium and/or sonicate briefly to aid dissolution if precipitation occurs.[6]- Avoid repeated freeze-thaw cycles of the stock solution.
No observable effect on cell phenotype (e.g., differentiation, proliferation) - Insufficient treatment duration or concentration.- The chosen cell line may be resistant.- The effect is passage-dependent and requires long-term culture.- The effects of this compound are often dose- and passage-dependent.[1] Increase the concentration (within the non-toxic range) and/or the number of passages with the compound.- A minimum of 4 passages may be required to observe phenotypes like cytokine independence in TF-1 cells.[1]- Confirm that your cell line expresses the target enzymes (e.g., TET2, KDM5s).

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on TF-1 Cells

Extracellular this compound Conc.Intracellular (R)-2-HG LevelEffect on Global 5hmC LevelsInduction of Cytokine IndependenceReference
100 µM0.8 mMNo significant suppressionSufficient to induce[8]
250 µM2.0 mMNo significant suppressionSufficient to induce[8]
500 µM~4.0 mMSignificant suppressionRobustly transforms cells[8]

Table 2: Passage-Dependent Effects of this compound on TF-1 Cells

ParameterObservationReference
Cytokine Independence Requires a minimum of 4 passages in the presence of this compound to become established.[1]
Reversibility The time required for reversion of growth factor independence is influenced by the duration and dose of this compound exposure.[1]
Differentiation Block Higher levels of (R)-2-HG are needed to block differentiation compared to what is required to confer cytokine independence.[1]

Experimental Protocols

Protocol 1: Induction of Cytokine Independence in TF-1 Cells

This protocol describes how to induce growth factor-independent proliferation in the erythroleukemia cell line TF-1 using this compound.

  • Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 2 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • This compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Treat TF-1 cells with varying concentrations of this compound (e.g., 100 µM, 250 µM, 500 µM) or a DMSO vehicle control.

    • Continuously passage the cells every 2-3 days in the presence of the compound and GM-CSF for at least 4 passages, and up to 20 passages for more stable effects.

  • Assessment of Cytokine Independence:

    • After the desired number of passages, wash the cells twice with PBS to remove GM-CSF.

    • Resuspend the cells in culture medium without GM-CSF.

    • Plate the cells at a density of 1 x 10^5 cells/mL.

    • Monitor cell proliferation over several days using a cell counting method (e.g., trypan blue exclusion or a cell viability assay).

    • Cells that continue to proliferate in the absence of GM-CSF are considered cytokine-independent.

Protocol 2: Analysis of Global 5-hydroxymethylcytosine (5hmC) Levels

This protocol outlines the assessment of global 5hmC levels in cells treated with this compound.

  • Cell Treatment: Treat cells (e.g., TF-1) with the desired concentrations of this compound or DMSO control for a specified period (e.g., 21 days).

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Quantification of 5hmC:

    • Global 5hmC levels can be quantified using various methods, including:

      • LC-MS/MS: This is a highly quantitative method that involves enzymatic digestion of genomic DNA to nucleosides, followed by chromatographic separation and mass spectrometric detection.

      • Dot Blot Analysis: Genomic DNA is spotted onto a membrane and probed with an antibody specific for 5hmC.

      • ELISA-based assays: Commercial kits are available for the colorimetric or fluorometric quantification of global 5hmC.

Visualizations

Signaling Pathway of this compound

Tfmb_R_2_HG_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tfmb-(R)-2-HG_ext This compound Tfmb-(R)-2-HG_int This compound Tfmb-(R)-2-HG_ext->Tfmb-(R)-2-HG_int Cell Membrane Permeation R-2-HG (R)-2-HG Tfmb-(R)-2-HG_int->R-2-HG Hydrolysis alpha_KG_Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, KDM5s) R-2-HG->alpha_KG_Dioxygenases Competitive Inhibition Esterases Intracellular Esterases Esterases->Tfmb-(R)-2-HG_int Epigenetic_Alterations Epigenetic Alterations (DNA & Histone Hypermethylation) alpha_KG_Dioxygenases->Epigenetic_Alterations Regulation alpha_KG α-Ketoglutarate alpha_KG->alpha_KG_Dioxygenases Substrate Gene_Expression Altered Gene Expression Epigenetic_Alterations->Gene_Expression Oncogenesis Oncogenesis (Blocked Differentiation, Increased Proliferation) Gene_Expression->Oncogenesis

Caption: Mechanism of this compound action.

Experimental Workflow for Assessing Dose- and Passage-Dependent Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_passaging Long-term Passaging cluster_analysis Analysis start Start: Culture TF-1 cells with GM-CSF treatment Treat with different concentrations of this compound (e.g., 0, 100, 250, 500 µM) start->treatment passage_n Continuously passage cells (e.g., 4 to 20+ passages) treatment->passage_n washout Withdraw GM-CSF passage_n->washout epigenetics Analyze Epigenetic Marks (5hmC, H3K4me3) passage_n->epigenetics proliferation Assess Proliferation (Cytokine Independence) washout->proliferation differentiation Assess Differentiation (e.g., EPO response) washout->differentiation

Caption: Workflow for studying this compound effects.

References

Reversibility of Tfmb-(R)-2-HG effects after washout

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tfmb-(R)-2-HG. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable analog of (R)-2-hydroxyglutarate ((R)-2-HG), an oncometabolite that accumulates in certain cancers with IDH1/2 mutations.[1][2][3] (R)-2-HG functions as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases.[2][3] This inhibition primarily targets enzymes like the Ten-Eleven Translocation (TET) family of DNA hydroxylases (e.g., TET2) and Jumonji C (JmjC) domain-containing histone demethylases (e.g., KDM5).[1][4] By inhibiting these enzymes, this compound induces widespread epigenetic changes, including DNA and histone hypermethylation, which in turn alters gene expression and can lead to phenotypes such as blocked cellular differentiation and enhanced proliferation.[1][3]

Q2: Are the cellular effects of this compound reversible?

A2: Yes, the oncogenic effects of this compound, such as promoting cytokine-independent growth and blocking differentiation, have been shown to be reversible upon washout of the compound.[2][3][5] The kinetics of this reversal can depend on the dose and duration of the initial treatment.[5]

Q3: What is the appropriate concentration of this compound to use in cell culture experiments?

A3: The effective concentration of this compound can vary depending on the cell type and the specific biological question. However, published studies using the human erythroleukemia cell line TF-1 have demonstrated effects at concentrations ranging from 100 µM to 500 µM.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How long does it take to observe the effects of this compound?

A4: The time required to observe phenotypic changes, such as cytokine-independent growth, is passage-dependent.[5] For example, in TF-1 cells, a minimum of four passages in the presence of this compound was required to induce cytokine independence.[5]

Q5: What is the difference between this compound and Tfmb-(S)-2-HG?

A5: this compound and Tfmb-(S)-2-HG are enantiomers. While both are cell-permeable, their biological activities differ significantly. (R)-2-HG is the enantiomer produced by mutant IDH enzymes and is sufficient to promote leukemogenesis-like phenotypes.[3][5] In contrast, (S)-2-HG does not promote cytokine independence or block differentiation at similar concentrations and can have different off-target effects.[5]

Troubleshooting Guides

Problem 1: No induction of cytokine-independent growth after this compound treatment.
Possible Cause Recommended Solution
Insufficient treatment duration The development of cytokine independence is passage-dependent. Ensure cells have been cultured in the presence of this compound for a sufficient number of passages (at least 4, as per published data for TF-1 cells).[5]
Suboptimal concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Concentrations used in the literature for TF-1 cells range from 100 µM to 500 µM.[4][5]
Cell line insensitivity Not all cell lines may be susceptible to the effects of this compound. The TF-1 cell line is a well-documented model for studying these effects.[5] If using a different cell line, verify that it expresses the necessary downstream effectors.
Compound degradation Ensure proper storage of this compound (typically at -20°C for long-term storage) and prepare fresh solutions in a suitable solvent like DMSO for each experiment.
Problem 2: Incomplete or no reversal of phenotype after washout.
Possible Cause Recommended Solution
Inefficient washout Ensure a thorough washout procedure. This should involve multiple washes with fresh, compound-free medium. See the detailed experimental protocol below.
Prolonged or high-dose treatment The time required for the reversal of phenotypes can be influenced by the intensity (duration and dose) of the initial this compound exposure.[5] Continue to passage the cells in compound-free medium for an extended period to allow for the reversal.
Selection of resistant clones Long-term culture under selective pressure may lead to the emergence of clones with stable genetic or epigenetic changes that are not reversed by compound withdrawal. Consider performing single-cell cloning to isolate and characterize individual clones.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of this compound on TF-1 cells.

Table 1: this compound Concentration and Effects on TF-1 Cells

ConcentrationIntracellular (R)-2-HGEffect on 5hmC LevelsInduction of Cytokine IndependenceReference
100 µM0.8 mMNo significant suppressionYes[4]
250 µM2.0 mMNo significant suppressionYes[4]
500 µM~4.0 mMSignificant suppressionYes[4]

Table 2: Reversibility of this compound Induced Phenotypes in TF-1 Cells

PhenotypeTreatmentWashout PeriodOutcomeReference
Cytokine-Independent Growth250 µM this compound for 4 passagesN/A (maintained)Sustained cytokine-independent growth[5]
Cytokine-Independent Growth250 µM this compound for 4 passagesImmediate washoutReversion to cytokine-dependent growth[5]
Blocked Differentiation500 µM this compound for 20 passagesWashoutRapid restoration of differentiation potential[5]

Experimental Protocols

Protocol 1: Induction of Cytokine-Independent Growth in TF-1 Cells
  • Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 ng/mL recombinant human GM-CSF.

  • This compound Treatment: Add this compound to the culture medium at the desired final concentration (e.g., 250 µM). A DMSO vehicle control should be run in parallel.

  • Passaging: Passage the cells every 2-3 days, maintaining the presence of this compound or DMSO. A minimum of 4 passages is recommended to observe cytokine-independent growth.[5]

  • Assessment of Cytokine Independence:

    • Wash the cells twice with phosphate-buffered saline (PBS) to remove any residual GM-CSF.

    • Resuspend the cells in fresh medium without GM-CSF.

    • Plate the cells at a density of 1 x 10^5 cells/mL.

    • Monitor cell proliferation over several days using a suitable method (e.g., cell counting with a hemocytometer and trypan blue exclusion, or a proliferation assay such as MTT).

Protocol 2: Washout of this compound and Assessment of Reversibility
  • Cell Culture: Use TF-1 cells that have been rendered cytokine-independent by treatment with this compound as described in Protocol 1.

  • Washout Procedure:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Aspirate the supernatant containing this compound.

    • Resuspend the cell pellet in a volume of fresh, compound-free medium that is at least 10 times the volume of the pellet.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of the compound.

  • Post-Washout Culture: Culture the washed cells in medium with or without GM-CSF, depending on the phenotype being assessed for reversal.

  • Assessment of Reversibility:

    • Cytokine Independence: Culture the washed cells in the absence of GM-CSF and monitor for a decrease in proliferation over time compared to cells continuously cultured in this compound.

    • Differentiation Block: To assess the restoration of differentiation, culture the washed cells in the presence of erythropoietin (EPO) and measure markers of erythroid differentiation (e.g., hemoglobinization by benzidine staining) after a few days.

Visualizations

Tfmb_R_2_HG_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Tfmb_R_2_HG_ext This compound Tfmb_R_2_HG_int (R)-2-HG Tfmb_R_2_HG_ext->Tfmb_R_2_HG_int Cellular Uptake TET2 TET2 (DNA Demethylase) Tfmb_R_2_HG_int->TET2 Inhibits KDM5 KDM5 (Histone Demethylase) Tfmb_R_2_HG_int->KDM5 Inhibits alpha_KG α-Ketoglutarate alpha_KG->TET2 Activates alpha_KG->KDM5 Activates DNA_hypermethylation DNA Hypermethylation TET2->DNA_hypermethylation Prevents Histone_hypermethylation Histone Hypermethylation KDM5->Histone_hypermethylation Prevents Altered_Gene_Expression Altered Gene Expression DNA_hypermethylation->Altered_Gene_Expression Histone_hypermethylation->Altered_Gene_Expression Blocked_Differentiation Blocked Differentiation Altered_Gene_Expression->Blocked_Differentiation Cytokine_Independent_Growth Cytokine-Independent Growth Altered_Gene_Expression->Cytokine_Independent_Growth

Caption: Mechanism of this compound Action.

Experimental_Workflow Start Start with Cytokine-Dependent Cells (e.g., TF-1) Treatment Treat with this compound (e.g., 250 µM for ≥4 passages) Start->Treatment Phenotype_Induction Induction of Cytokine-Independent Growth & Blocked Differentiation Treatment->Phenotype_Induction Washout Washout of This compound Phenotype_Induction->Washout Reversal_Assessment Assess Reversibility Washout->Reversal_Assessment Growth_Reversal Reversion to Cytokine-Dependent Growth Reversal_Assessment->Growth_Reversal Monitor Proliferation w/o Cytokines Diff_Reversal Restoration of Differentiation Potential Reversal_Assessment->Diff_Reversal Induce Differentiation (e.g., with EPO)

Caption: Reversibility Experiment Workflow.

References

Batch-to-batch variability of Tfmb-(R)-2-HG

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tfmb-(R)-2-HG. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the use of this compound, with a specific focus on managing batch-to-batch variability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound, or (2R)-tetrahydro-5-oxo-2-furancarboxylic acid, [3-(trifluoromethyl)phenyl]methyl ester, is a cell-permeable ester derivative of (R)-2-hydroxyglutarate ((R)-2-HG).[1][2] (R)-2-HG is an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes in various cancers.[1][3] Because this compound is more lipophilic than (R)-2-HG, it can readily cross cell membranes.[1] Once inside the cell, intracellular esterases hydrolyze the compound, releasing (R)-2-HG.[3] The released (R)-2-HG acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, which include important epigenetic modifiers like histone and DNA demethylases.[1][2] This inhibition leads to altered gene expression and can promote cellular processes such as leukemogenesis and impaired cell differentiation.[1][4]

Q2: What are the recommended storage and handling conditions for this compound?

A: Proper storage is critical to maintaining the stability and activity of the compound.

  • Solid Compound: The powdered form should be stored at -20°C for long-term stability (months to years).[1][2] It should be kept in a dry, dark environment.

  • Stock Solutions (in DMSO): For frequent use, stock solutions can be stored at -20°C for up to one month. For long-term storage, aliquots of the stock solution should be kept at -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation.[5]

Q3: How do I properly dissolve this compound?

A: this compound is soluble in dimethyl sulfoxide (DMSO).[1] However, reported solubility values vary between suppliers (from 2 mg/mL to 55 mg/mL), which can be a source of confusion and variability.[1][6][7] For consistent results, it is recommended to follow a standardized dissolution protocol. Sonication may be recommended to aid dissolution.[4] Always use anhydrous, high-purity DMSO to prepare your initial stock solution. (See Protocol 1 for a detailed methodology).

Q4: What are the potential sources of batch-to-batch variability for this compound?

A: Batch-to-batch variability is a known challenge in chemical manufacturing and can arise from several factors:[8]

  • Synthesis and Purification: The multi-step synthesis process, which involves the esterification of (R)-2-hydroxyglutaric acid, can introduce minor impurities or by-products.[1] Variations in the efficiency of the final chromatographic purification can lead to differences in purity between batches.

  • Physical Properties: Different batches may exhibit slight variations in color (e.g., white to beige), crystallinity, or particle size.[6][7] These physical differences can affect solubility and the rate of dissolution.[9]

  • Chiral Purity: The biological activity of this compound is specific to the (R)-enantiomer. Incomplete stereochemical control during synthesis could result in contamination with the (S)-enantiomer, which has distinct biological effects.[6]

  • Handling and Storage: Exposure to moisture, light, or improper temperatures can lead to degradation of the compound over time.

Q5: How can I assess the quality and consistency of a new batch?

A: Before starting critical experiments, it is good practice to validate any new batch of a reagent.

  • Review the Certificate of Analysis (CoA): Check the purity (typically ≥98% by HPLC), appearance, and any other QC data provided by the supplier.[2][6]

  • Perform a Solubility Test: Ensure the new batch dissolves as expected according to your established protocol. Note any differences in appearance or the time it takes to dissolve.

  • Conduct a Biological Validation Assay: The most reliable method is to perform a dose-response experiment comparing the new batch to a previously validated "gold-standard" batch. This allows you to confirm that the new batch has equivalent biological potency (e.g., by comparing EC50 values). (See Protocol 2 for a detailed methodology).

Section 2: Troubleshooting Guide

Problem: I'm observing inconsistent or unexpected results between different batches of this compound.

  • Possible Cause: This is a classic sign of batch-to-batch variability. The effective concentration or activity of the compound may differ between lots.

  • Suggested Solution:

    • Pause critical experiments.

    • Follow the workflow outlined in the "Troubleshooting Batch-to-Batch Variability" diagram below.

    • Begin by checking for obvious physical differences (color, solubility).

    • Prepare fresh stock solutions from both the old and new batches using the exact same procedure.

    • Perform a side-by-side dose-response experiment to compare the biological activity of the two batches directly. If the EC50 values are significantly different, contact the supplier with your data.

Problem: The compound from a new batch is not dissolving properly or has a different appearance.

  • Possible Cause: Physical properties such as particle size, crystal form, or the presence of minor impurities can affect solubility.[9] A different color (e.g., beige vs. white) could indicate a slight variation in residual solvents or trace impurities that may or may not affect activity.[6]

  • Suggested Solution:

    • Confirm you are using high-quality, anhydrous DMSO. Water in DMSO can affect compound stability and solubility.[5]

    • Try gentle warming (to 37°C) or brief sonication to aid dissolution.[4]

    • If the compound still fails to dissolve at the expected concentration, this may indicate a significant issue with the batch. Do not proceed with this batch in critical experiments.

    • Contact the supplier's technical support and provide the batch number and a description of the issue.

Problem: My cells are showing unexpected toxicity or off-target effects.

  • Possible Cause: The final concentration of DMSO in your cell culture media may be too high (ideally ≤0.5%).[10] Alternatively, the batch may contain a cytotoxic impurity not present in previous lots.

  • Suggested Solution:

    • Calculate the final percentage of DMSO in your media to ensure it is within a tolerable range for your cell type. Always include a vehicle-only (DMSO) control in your experiments.[10]

    • Test the new batch on a small scale to see if the toxicity is reproducible.

    • If toxicity persists and is unique to the new batch, it strongly suggests an impurity. Discontinue use and contact the supplier with your findings.

Problem: The expected downstream biological effect (e.g., change in histone methylation) is weaker or absent with a new batch.

  • Possible Cause: This points to lower potency or purity of the new batch. The actual concentration of the active compound may be lower than stated, or the compound may have degraded due to improper storage.

  • Suggested Solution:

    • Verify your stock solution concentration. If possible, use UV-Vis spectrophotometry to get an approximate concentration measurement, as this compound has absorbance maxima around 264-270 nm.[2]

    • Perform the biological validation experiment outlined in Protocol 2. A rightward shift in the dose-response curve for the new batch indicates lower potency.

    • Consider that the compound's effects can be reversible.[2] Ensure your experimental timeline is consistent with the expected kinetics of the biological readout.

Section 3: Data & Protocols

Data Presentation

Table 1: Key Quality Control Parameters for this compound

ParameterTypical SpecificationAnalytical MethodPotential Source of Variability
Purity ≥98%[2]HPLCIncomplete purification, presence of starting materials or by-products.
Appearance White to beige crystalline solid/powder[6][7]Visual InspectionMinor variations in synthesis or residual solvents.
Identity Conforms to structure¹H-NMR, LC-MSIncorrect synthesis, contamination.
Chiral Purity Not always reportedChiral HPLCIncomplete stereochemical control during synthesis.
Solubility (DMSO) Varies widely (2-55 mg/mL)[1][6][7]Dissolution TestCrystal form, particle size, purity.

Table 2: Summary of Reported Solubilities in DMSO

Reported SolubilityMolar Concentration (approx.)Source
2 mg/mL6.9 mMSigma-Aldrich[6][7]
30 mg/mL104.1 mMCayman Chemical[2]
55 mg/mL190.8 mMTargetMol[4]
Note: This significant variation highlights the importance of performing your own solubility tests and standardizing your stock solution preparation protocol across all experiments.
Experimental Protocols

Protocol 1: Standard Protocol for Preparation of this compound Stock Solution

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.

  • Weighing: Aseptically weigh out the desired amount of the compound.

  • Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Mixing: Vortex the solution thoroughly. If needed, use a sonicator bath for 5-10 minutes or warm the solution briefly to 37°C to ensure complete dissolution. Visually inspect the solution to confirm there is no precipitate.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term use.

Protocol 2: Protocol for Validating a New Batch of this compound

  • Objective: To compare the biological potency of a new batch of this compound against a previously validated batch.

  • Materials:

    • Validated "gold-standard" batch of this compound.

    • New batch of this compound.

    • Appropriate cell line and culture reagents.

    • Assay for a downstream biological endpoint (e.g., cell proliferation under cytokine deprivation, measurement of a specific histone methylation mark via Western blot or ELISA, or a reporter assay).

  • Methodology:

    • Prepare fresh stock solutions of both the "gold-standard" and the new batch simultaneously, using the exact same procedure (Protocol 1).

    • Design a dose-response experiment. This should include a vehicle control (DMSO only) and at least 6-8 concentrations of each compound batch, spanning the expected active range.

    • Plate your cells and treat them with the prepared serial dilutions of each batch in parallel. Ensure all other experimental conditions are identical.

    • After the appropriate incubation time, perform the readout for your chosen biological endpoint.

    • Data Analysis: Plot the response versus the log of the concentration for each batch. Fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration) for each batch.

  • Interpretation:

    • Equivalent Potency: If the EC50 values and maximal effects of the two batches are comparable, the new batch can be considered valid for use.

    • Discrepant Potency: If there is a significant difference (>2-3 fold) in the EC50 values, this indicates a meaningful variation in batch activity. Contact the supplier with your comparative data (graphs and calculated EC50 values) to report the issue.

Section 4: Visualizations

G cluster_cell Cell Tfmb_intra This compound (Intracellular) R2HG (R)-2-HG (Oncometabolite) Tfmb_intra->R2HG Hydrolysis Esterases Esterases Esterases->Tfmb_intra aKG_Dioxygenases α-KG Dependent Dioxygenases (e.g., Histone Demethylases) R2HG->aKG_Dioxygenases Competitive Inhibition Epigenetic_Mod Histone/DNA Demethylation aKG_Dioxygenases->Epigenetic_Mod Catalyzes aKG α-KG aKG->aKG_Dioxygenases Substrate Gene_Expression Altered Gene Expression Epigenetic_Mod->Gene_Expression Cellular_Effect Impaired Differentiation / Leukemogenesis Gene_Expression->Cellular_Effect Tfmb_extra This compound (Extracellular) Tfmb_extra->Tfmb_intra Cell Membrane Permeation

Figure 1. Mechanism of action for this compound.

G start Inconsistent Results Observed Between Batches check_compound 1. Physical & Chemical Check start->check_compound appearance Q: Different color or poor solubility? check_compound->appearance check_protocol 2. Experimental Protocol Check appearance->check_protocol No contact_supplier Action: Contact Supplier with QC Data appearance->contact_supplier Yes stock_prep Q: Stock prep & storage consistent and correct? check_protocol->stock_prep validate_activity 3. Biological Activity Validation stock_prep->validate_activity Yes reprepare Action: Prepare Fresh Stock from Both Batches & Re-test stock_prep->reprepare No dose_response Perform Dose-Response Curve (Compare New vs. Old Batch) validate_activity->dose_response compare_ec50 Q: EC50 values differ significantly? dose_response->compare_ec50 compare_ec50->contact_supplier Yes review_data Action: Review Protocol & Experimental Setup for Errors compare_ec50->review_data No (Variability likely in assay) reprepare->validate_activity

Figure 2. Troubleshooting workflow for batch-to-batch variability.

References

Validation & Comparative

A Comparative Analysis of Tfmb-(R)-2-HG and Tfmb-(S)-2-HG: Unraveling Enantiomer-Specific Effects on Cellular Signaling and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. This guide provides a detailed comparison of the biological effects of the cell-permeable 2-hydroxyglutarate (2-HG) prodrugs, Tfmb-(R)-2-HG and Tfmb-(S)-2-HG. By examining their differential impacts on α-ketoglutarate-dependent dioxygenases and key signaling pathways, we illuminate their distinct roles in cellular processes and disease models.

This compound and Tfmb-(S)-2-HG serve as valuable research tools to investigate the enantiomer-specific effects of (R)-2-HG and (S)-2-HG, respectively. These molecules are esterified forms of 2-hydroxyglutarate, rendering them cell-permeable, whereupon intracellular esterases release the active 2-HG enantiomers. Both (R)-2-HG and (S)-2-HG are known competitive inhibitors of α-ketoglutarate (α-KG)-dependent dioxygenases, a large family of enzymes involved in diverse cellular processes including histone and DNA demethylation, and hypoxia signaling.[1][2][3] However, subtle differences in their stereochemistry lead to profound divergences in their biological activities and downstream consequences.

Quantitative Comparison of Dioxygenase Inhibition

The primary mechanism of action for both 2-HG enantiomers is the competitive inhibition of α-KG-dependent dioxygenases. However, the potency of this inhibition varies significantly between the (R) and (S) forms and across different enzyme subfamilies. Generally, (S)-2-HG is a more potent inhibitor of several of these enzymes, including the TET family of DNA hydroxylases.[2] Paradoxically, it is the (R)-enantiomer that is more strongly associated with oncogenesis, particularly in the context of IDH-mutant cancers.[2]

Target Enzyme FamilySpecific Enzyme(R)-2-HG IC50 (µM)(S)-2-HG IC50 (µM)Reference
Histone Demethylases JMJD2A~25~45[4]
JMJD2C79 ± 7>500[2]
KDM4A (JMJD2A)2545[1]
KDM5B/JARID1B-Ki = 10.87 ± 1.85 mM[5]
DNA Hydroxylases TET2~5000More potent than (R)-2-HG[1]
Hypoxia Inducible Factor (HIF) Hydroxylases PHD2 (EGLN1)>5000419 ± 150[2][4]
FIH>10000>10000[4]

Table 1: Comparative IC50 values of (R)-2-HG and (S)-2-HG for various α-ketoglutarate-dependent dioxygenases. Note: IC50 values can vary depending on the assay conditions. This table presents a summary of reported values to illustrate the general trends in potency.

Differential Effects on Cellular Signaling Pathways

The distinct inhibitory profiles of this compound and Tfmb-(S)-2-HG on dioxygenases translate into divergent effects on critical cellular signaling pathways. Here, we focus on two key pathways: the Hypoxia-Inducible Factor (HIF)-1α pathway and the Wnt/β-catenin signaling cascade.

The HIF-1α Signaling Pathway

The stability of the transcription factor HIF-1α is regulated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. (S)-2-HG, being a more potent inhibitor of PHDs than (R)-2-HG, can lead to the stabilization of HIF-1α.[2][6] In contrast, some studies suggest that (R)-2-HG may not inhibit, and can even stimulate, EglN1 (PHD2), leading to HIF-1α degradation.[2][7] This differential regulation of HIF-1α stability represents a key mechanistic distinction between the two enantiomers.

HIF-1a Signaling Pathway cluster_R This compound Effect cluster_S Tfmb-(S)-2-HG Effect R_2HG (R)-2-HG EglN1_R EglN1 (PHD2) R_2HG->EglN1_R Stimulates HIF1a_R HIF-1α EglN1_R->HIF1a_R Hydroxylates Degradation_R Proteasomal Degradation HIF1a_R->Degradation_R Targeted for S_2HG (S)-2-HG EglN1_S EglN1 (PHD2) S_2HG->EglN1_S Inhibits HIF1a_S HIF-1α EglN1_S->HIF1a_S Stabilization_S Stabilization & Nuclear Translocation HIF1a_S->Stabilization_S Tfmb_R This compound Tfmb_R->R_2HG Intracellular Esterases Tfmb_S Tfmb-(S)-2-HG Tfmb_S->S_2HG Intracellular Esterases Cell_Membrane Cell Membrane

Differential regulation of HIF-1α stability by (R)-2-HG and (S)-2-HG.
The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for development and stem cell maintenance, and its dysregulation is implicated in cancer. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, leading to its degradation. Upon Wnt signaling, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. While the direct effects of 2-HG enantiomers on the Wnt pathway are still under investigation, some evidence suggests that (S)-2-HG may have an inhibitory effect on this pathway, potentially through its broader inhibition of α-KG-dependent dioxygenases that may indirectly regulate components of the Wnt signaling cascade.

Wnt_Beta_Catenin_Pathway cluster_Wnt_Off Wnt OFF cluster_Wnt_On Wnt ON cluster_S_2HG_effect Putative Tfmb-(S)-2-HG Effect Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Beta_Catenin_Off β-catenin Destruction_Complex->Beta_Catenin_Off Phosphorylates Degradation Proteasomal Degradation Beta_Catenin_Off->Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP Receptors Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh Destruction_Complex_Inhibited Destruction Complex (Inhibited) Dsh->Destruction_Complex_Inhibited Beta_Catenin_On β-catenin (Accumulates) Nucleus Nucleus Beta_Catenin_On->Nucleus TCF_LEF TCF/LEF Beta_Catenin_On->TCF_LEF Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes S_2HG (S)-2-HG Wnt_Pathway_Inhibition Wnt Pathway Inhibition S_2HG->Wnt_Pathway_Inhibition Wnt_Pathway_Inhibition->Beta_Catenin_On

Hypothesized inhibitory effect of (S)-2-HG on the Wnt/β-catenin signaling pathway.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol is adapted for a 96-well plate format and measures the metabolic activity of cells as an indicator of viability and proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound and Tfmb-(S)-2-HG (and vehicle control, e.g., DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

  • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound and Tfmb-(S)-2-HG in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.[8][9]

Measurement of Intracellular 2-Hydroxyglutarate by LC-MS

This protocol outlines a general workflow for the extraction and quantification of intracellular 2-HG enantiomers using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured cells treated with this compound, Tfmb-(S)-2-HG, or vehicle control

  • Cold phosphate-buffered saline (PBS)

  • 80% methanol (pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge

  • LC-MS system with a chiral column or derivatization method for enantiomer separation

Procedure:

  • After treatment, place the cell culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well/dish and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex the samples vigorously and incubate at -80°C for at least 15 minutes to precipitate proteins.

  • Centrifuge the samples at maximum speed for 10 minutes at 4°C.

  • Carefully transfer the supernatant (containing metabolites) to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • Analyze the samples by LC-MS. Chiral separation can be achieved using a chiral column or by derivatizing the 2-HG enantiomers with a chiral reagent prior to analysis.[10][11][12]

Western Blot Analysis for β-catenin

This protocol describes the detection of β-catenin protein levels by Western blotting to assess the activity of the Wnt/β-catenin signaling pathway.

Materials:

  • Cell lysates from treated cells

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells treated with this compound, Tfmb-(S)-2-HG, or vehicle control.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4][13][14]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and Tfmb-(S)-2-HG.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture treatment Treatment with This compound, Tfmb-(S)-2-HG, and Vehicle Control start->treatment viability_assay Cell Viability/ Proliferation Assay (MTS) treatment->viability_assay lcms_analysis Intracellular 2-HG Measurement (LC-MS) treatment->lcms_analysis western_blot Signaling Pathway Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis and Comparison viability_assay->data_analysis lcms_analysis->data_analysis western_blot->data_analysis conclusion Conclusion on Enantiomer-Specific Effects data_analysis->conclusion

A generalized workflow for comparative studies of Tfmb-2-HG enantiomers.

Conclusion

The comparative analysis of this compound and Tfmb-(S)-2-HG reveals a striking example of stereospecificity in biological systems. While both molecules deliver their respective 2-HG enantiomers into cells, their downstream effects are markedly different. This compound, through the action of (R)-2-HG, is implicated in oncogenic processes, a phenomenon that is not solely explained by its inhibitory profile on α-KG-dependent dioxygenases. In contrast, Tfmb-(S)-2-HG, which delivers the more potent dioxygenase inhibitor (S)-2-HG, does not typically promote these oncogenic phenotypes and can even have opposing effects. This guide provides a framework for researchers to explore these differences further, offering quantitative data, detailed protocols, and visual representations of the key signaling pathways involved. A deeper understanding of the enantiomer-specific actions of 2-HG is critical for the development of targeted therapies for diseases characterized by metabolic dysregulation.

References

A Comparative Guide: Tfmb-(R)-2-HG Versus Endogenous (R)-2-HG from IDH Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the synthetic, cell-permeable (R)-2-hydroxyglutarate (Tfmb-(R)-2-HG) and endogenously produced (R)-2-hydroxyglutarate ((R)-2-HG) resulting from isocitrate dehydrogenase (IDH) mutations. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for studying the multifaceted roles of this oncometabolite.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a significant event in the pathogenesis of several cancers, including glioma and acute myeloid leukemia (AML).[1] A neomorphic consequence of these mutations is the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[1] (R)-2-HG accumulates to high levels in tumor cells and competitively inhibits α-KG-dependent dioxygenases, such as the TET family of 5-methylcytosine hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1] This inhibition leads to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote oncogenesis.[1][2]

To study the biological effects of (R)-2-HG, researchers have two primary approaches: utilizing cell lines with endogenous IDH mutations that produce (R)-2-HG internally, or treating wild-type cells with a cell-permeable analog, this compound. This compound is a trifluoromethyl benzyl-esterified version of (R)-2-HG that can cross the cell membrane, after which intracellular esterases are thought to release the active (R)-2-HG molecule. This guide will compare these two approaches, highlighting their similarities, differences, and the experimental contexts in which each is most appropriate.

Biochemical and Cellular Effects: A Head-to-Head Comparison

Both endogenous (R)-2-HG and exogenously supplied this compound aim to recapitulate the oncometabolic effects observed in IDH-mutant tumors. The fundamental mechanism of action is the competitive inhibition of α-KG-dependent dioxygenases.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and endogenous (R)-2-HG.

Table 1: Inhibition of α-KG-Dependent Dioxygenases by (R)-2-HG

Enzyme TargetIC50 of (R)-2-HGReference
TET2~5 mM
KDM5A< 1 mM
KDM5C< 1 mM
KDM5D< 1 mM
KDM5B3.6 mM

Table 2: Comparison of Intracellular (R)-2-HG Concentrations and Cellular Effects

Method of (R)-2-HG ElevationCell LineIntracellular (R)-2-HG ConcentrationKey Cellular EffectsReference
Endogenous (IDH1-R132H expression)TF-1low mM rangePromotes cytokine-independent growth, blocks erythropoietin (EPO)-induced differentiation[3]
Exogenous (this compound treatment)TF-10.8 mM (with 100 µM this compound), 2.0 mM (with 250 µM this compound), ~4 mM (with 500 µM this compound)Promotes cytokine-independent growth, blocks EPO-induced differentiation[3]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the signaling pathway of (R)-2-HG and a typical experimental workflow for comparing endogenous and exogenous (R)-2-HG.

oncometabolite_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus IDH1_R132H Mutant IDH1 (e.g., R132H) R_2_HG (R)-2-Hydroxyglutarate IDH1_R132H->R_2_HG NADPH alpha_KG α-Ketoglutarate alpha_KG->IDH1_R132H TET2 TET2 R_2_HG->TET2 KDM Histone Demethylases (e.g., KDM5A/C/D) R_2_HG->KDM DNA_methylation DNA Hypermethylation TET2->DNA_methylation Histone_methylation Histone Hypermethylation (e.g., H3K4me3) KDM->Histone_methylation Gene_expression Altered Gene Expression DNA_methylation->Gene_expression Histone_methylation->Gene_expression Diff_block Differentiation Block Gene_expression->Diff_block Oncogenesis Oncogenesis Diff_block->Oncogenesis

Caption: Signaling pathway of endogenous (R)-2-HG in IDH-mutant cells.

experimental_workflow cluster_endogenous Endogenous (R)-2-HG Model cluster_exogenous Exogenous (R)-2-HG Model cluster_assays Comparative Assays TF1_WT Wild-type TF-1 cells Lentiviral Lentiviral Transduction (IDH1-R132H) TF1_WT->Lentiviral TF1_mutant IDH1-R132H expressing TF-1 cells Lentiviral->TF1_mutant Growth_assay Cytokine-Independent Growth Assay TF1_mutant->Growth_assay Diff_assay Erythroid Differentiation Assay (FACS) TF1_mutant->Diff_assay Metabolomics Intracellular (R)-2-HG Quantification (LC-MS) TF1_mutant->Metabolomics Epigenomics Histone/DNA Methylation Analysis TF1_mutant->Epigenomics TF1_WT2 Wild-type TF-1 cells Tfmb_treatment Treatment with This compound TF1_WT2->Tfmb_treatment TF1_treated This compound treated TF-1 cells Tfmb_treatment->TF1_treated TF1_treated->Growth_assay TF1_treated->Diff_assay TF1_treated->Metabolomics TF1_treated->Epigenomics

Caption: Experimental workflow for comparing endogenous and exogenous (R)-2-HG.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Cytokine-Independent Growth Assay

This assay assesses the ability of hematopoietic cells to proliferate in the absence of essential cytokines, a hallmark of leukemic transformation.

Materials:

  • TF-1 cells (wild-type, IDH1-R132H expressing, or treated with this compound)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Culture TF-1 cells in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 2 ng/mL). For the this compound treated group, add the compound at the desired concentration and passage the cells for a specified period (e.g., 10 passages).

  • Wash the cells three times with PBS to remove any residual GM-CSF.

  • Resuspend the cells in cytokine-free medium.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of cytokine-free medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • At various time points (e.g., 24, 48, 72 hours), add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Erythroid Differentiation Assay by Flow Cytometry

This protocol measures the expression of the erythroid-specific surface marker Glycophorin A (CD235a) to assess the differentiation status of hematopoietic cells.

Materials:

  • TF-1 cells (as described in Protocol 1)

  • Recombinant human erythropoietin (EPO)

  • FACS buffer (PBS with 2% FBS)

  • FITC- or PE-conjugated anti-human Glycophorin A (CD235a) antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Culture TF-1 cells as described in Protocol 1.

  • To induce differentiation, wash the cells to remove GM-CSF and resuspend them in complete medium containing EPO (e.g., 2 U/mL).

  • Incubate the cells for a specified period (e.g., 5-7 days).

  • Harvest the cells and wash them with cold FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Aliquot 100 µL of the cell suspension into FACS tubes.

  • Add the anti-Glycophorin A antibody or isotype control to the respective tubes.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Analyze the samples on a flow cytometer, gating on the live cell population.

Protocol 3: Quantification of Intracellular (R)-2-HG by LC-MS/MS

This method allows for the precise measurement of intracellular (R)-2-HG concentrations.

Materials:

  • Cell pellets (from wild-type, IDH1-R132H expressing, or this compound treated cells)

  • 80% methanol (pre-chilled to -80°C)

  • Internal standard (e.g., 13C5-labeled (R)-2-HG)

  • LC-MS/MS system

Procedure:

  • Rapidly harvest and wash the cells with cold PBS.

  • Quench metabolism by adding a known volume of ice-cold 80% methanol to the cell pellet.

  • Add the internal standard.

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge at high speed to pellet cell debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system and perform analysis using a validated method for (R)-2-HG quantification.

Discussion and Conclusion

The use of this compound has been instrumental in demonstrating that (R)-2-HG is sufficient to induce the key cellular phenotypes associated with IDH mutations, such as a block in differentiation and enhanced proliferation under cytokine-deprived conditions.[3] Studies have shown that treating TF-1 cells with this compound can achieve intracellular (R)-2-HG concentrations that are comparable to those found in IDH-mutant cells, leading to similar downstream effects.[3]

However, there are important considerations when choosing between these two model systems. The endogenous production of (R)-2-HG in IDH-mutant cells provides a continuous and stable intracellular concentration of the oncometabolite, which may more accurately reflect the in vivo tumor environment. In contrast, the intracellular concentration of (R)-2-HG derived from this compound is dependent on the dose, duration of treatment, and the rate of its uptake and intracellular hydrolysis. While this compound is designed to be cell-permeable, the precise kinetics of its conversion to (R)-2-HG and its subsequent stability within the cell are not fully characterized.

One of the key advantages of using this compound is the ability to study the effects of (R)-2-HG in a dose-dependent and reversible manner.[3] This allows for a more controlled investigation of the downstream consequences of (R)-2-HG accumulation and the potential for therapeutic intervention.

References

Cell permeability comparison of Tfmb-(R)-2-HG and (R)-2-HG

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cell Permeability of Tfmb-(R)-2-HG and (R)-2-HG

For researchers in cellular metabolism, cancer biology, and drug discovery, understanding the cellular uptake of key metabolites and their analogs is critical for designing and interpreting experiments. This guide provides a direct comparison of the cell permeability of (R)-2-hydroxyglutarate ((R)-2-HG) and its trifluoromethyl-propargyl-esterified derivative, this compound.

(R)-2-HG is an oncometabolite implicated in various cancers, particularly those with mutations in isocitrate dehydrogenase (IDH) enzymes.[1][2] Its accumulation within cells leads to the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases, affecting epigenetic regulation and cellular differentiation.[1][2][3] However, the inherent polarity of (R)-2-HG limits its ability to passively diffuse across the lipid bilayers of cell membranes. To overcome this limitation, this compound was developed as a cell-permeable prodrug.[1][3][4][5][6][7]

Executive Summary of Comparison

This compound is engineered for superior cell permeability compared to its parent compound, (R)-2-HG. The addition of the trifluoromethyl benzyl (Tfmb) ester group increases the lipophilicity of the molecule, facilitating its transport across the cell membrane.[1] Once inside the cell, endogenous esterases are believed to cleave the Tfmb group, releasing (R)-2-HG to exert its biological effects. This fundamental difference in membrane transport efficiency is the primary distinction between the two compounds in experimental applications.

Quantitative Data on Cell Permeability

Direct comparative studies have demonstrated the enhanced cell permeability of the esterified form of (R)-2-HG. In one key study, human erythroleukemia (TF-1) cells were treated with this compound, and a subsequent measurement of intracellular 2-HG levels confirmed its effective passage into the cells.[8] While (R)-2-HG can be taken up by cells to some extent,[9] the esterified version ensures more reliable and efficient intracellular delivery.

CompoundChemical NaturePredicted Cell PermeabilityExperimental Evidence
(R)-2-HG Hydrophilic dicarboxylic acidLowLimited passive diffusion. Can be taken up by T-cells in a dose-dependent manner, but less efficiently than esterified forms.[9]
This compound Lipophilic ester prodrugHighDesigned for cell permeability.[3][4][5][6] LC-MS analysis of treated TF-1 cells shows significant intracellular accumulation of 2-HG.[8]

Experimental Protocols

Assessment of Intracellular 2-HG Levels via Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on methodologies described for measuring intracellular metabolites following treatment with cell-permeable analogs.[8]

Objective: To quantify the intracellular concentration of (R)-2-HG in cultured cells following treatment with this compound.

Materials:

  • TF-1 (or other target) cells

  • Cell culture medium (e.g., RPMI-1640 with appropriate supplements)

  • This compound (solubilized in DMSO)[1][3]

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol-based extraction buffer (e.g., 80% methanol), ice-cold

  • Cell scrapers

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Plate TF-1 cells at a desired density and allow them to adhere or stabilize in culture.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 250 μM) or an equivalent volume of DMSO as a vehicle control.[8]

  • Incubation: Incubate the cells for a specified period (e.g., 3 hours) under standard culture conditions.[8]

  • Cell Harvest:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS to remove any extracellular compound.

    • Add ice-cold 80% methanol to the plate and scrape the cells.

  • Metabolite Extraction:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and incubate on ice to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Sample Preparation:

    • Carefully collect the supernatant containing the metabolites.

    • Dry the supernatant, for example, using a SpeedVac concentrator.

  • LC-MS Analysis:

    • Resuspend the dried metabolite extract in a suitable solvent for LC-MS analysis.

    • Inject the sample into the LC-MS system for separation and quantification of (R)-2-HG.

    • Compare the levels of intracellular 2-HG in this compound-treated cells to the vehicle-treated controls.

Visualizing the Workflow and Mechanism

Diagrams

experimental_workflow cluster_cell_culture Cell Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis start Plate TF-1 Cells treatment Treat with this compound or DMSO start->treatment incubation Incubate for 3 hours treatment->incubation harvest Harvest & Wash Cells incubation->harvest extraction Extract with 80% Methanol harvest->extraction centrifugation Centrifuge to Pellet Debris extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Metabolite Extract supernatant->drying lcms LC-MS Analysis drying->lcms quantification Quantify Intracellular 2-HG lcms->quantification

Caption: Workflow for quantifying intracellular 2-HG after this compound treatment.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tfmb_R_2HG This compound R_2HG_inside (R)-2-HG Tfmb_R_2HG->R_2HG_inside Crosses Membrane & Cleaved by Esterases alpha_KG_dep α-KG-Dependent Dioxygenases R_2HG_inside->alpha_KG_dep Inhibits epigenetic_changes Epigenetic Alterations alpha_KG_dep->epigenetic_changes Leads to

Caption: Mechanism of this compound action.

Conclusion

The development of this compound has been instrumental in studying the intracellular functions of (R)-2-HG. Its enhanced cell permeability allows for the reliable and controlled delivery of (R)-2-HG into cells, enabling researchers to investigate its role in leukemogenesis and other cancers.[2][3] When planning experiments to probe the effects of (R)-2-HG, this compound is the superior choice for ensuring effective intracellular delivery and eliciting the desired biological response.

References

Enantiomer-Specific Effects of Tfmb-(R)-2-HG in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Tfmb-(R)-2-HG as a Pro-leukemic Agent and its Distinction from its (S)-Enantiomer

The oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes, plays a crucial role in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and glioma.[1][2] To facilitate the study of its cellular effects, cell-permeable esterified versions have been developed, with trifluoromethylbenzyl-(R)-2-hydroxyglutarate (this compound) being a key tool compound.[3][4] This guide provides a comparative analysis of the enantiomer-specific effects of this compound in cancer cells, supported by experimental data, detailed protocols, and pathway visualizations.

Contrasting Biological Activities of (R)- and (S)-2-HG Enantiomers

A central finding in the study of 2-HG is the starkly different, and often opposing, biological activities of its (R) and (S) enantiomers. While this compound promotes leukemic characteristics, Tfmb-(S)-2-HG fails to do so and can even counteract the transforming effects.[5] This is particularly paradoxical as (S)-2-HG is a more potent inhibitor of Ten-Eleven Translocation 2 (TET2), an enzyme whose inhibition is thought to contribute to leukemogenesis.[5] The key to this paradox lies in the differential effects of the enantiomers on other α-ketoglutarate-dependent dioxygenases, specifically the EglN prolyl hydroxylases involved in the degradation of Hypoxia-Inducible Factor (HIF).[2][5]

FeatureThis compoundTfmb-(S)-2-HGReference
Effect on TF-1 Cell Transformation Promotes cytokine-independent growth and blocks differentiationDoes not promote transformation; antagonizes transformation induced by TET2 knockdown[5]
TET2 Inhibition Weaker inhibitorMore potent inhibitor[5]
EglN Prolyl Hydroxylase Inhibition Does not inhibitInhibits[5]
Overall Effect in Leukemia Models Pro-leukemicNon-leukemic / Anti-leukemic[5]

Mechanism of Action: Epigenetic Reprogramming

This compound exerts its pro-tumorigenic effects primarily through the competitive inhibition of α-ketoglutarate-dependent dioxygenases.[4] By mimicking α-ketoglutarate, (R)-2-HG disrupts the function of enzymes that are critical for maintaining the epigenetic landscape of the cell.

Key targets of (R)-2-HG include:

  • TET family of DNA hydroxylases (e.g., TET2): Inhibition of TET2 leads to a global decrease in 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation. This results in altered gene expression.[1]

  • KDM family of histone lysine demethylases: Inhibition of these enzymes leads to the accumulation of histone methylation marks, such as H3K4me3, which also contributes to aberrant gene expression.[1]

The combined inhibition of these enzyme families by (R)-2-HG leads to a state of blocked cellular differentiation and enhanced proliferation, hallmarks of cancer.[2][5]

G Simplified Signaling Pathway of (R)-2-HG cluster_0 Cell Permeable Prodrug cluster_1 Intracellular Oncometabolite cluster_2 Target Enzymes cluster_3 Epigenetic Consequences cluster_4 Cellular Outcomes This compound This compound (R)-2-HG (R)-2-HG This compound->(R)-2-HG Intracellular esterases TET2 TET2 (R)-2-HG->TET2 KDM5 KDM5 (R)-2-HG->KDM5 Global 5hmC Decrease Global 5hmC Decrease TET2->Global 5hmC Decrease Inhibition of DNA demethylation H3K4me3 Increase H3K4me3 Increase KDM5->H3K4me3 Increase Inhibition of Histone demethylation Blocked Differentiation Blocked Differentiation Global 5hmC Decrease->Blocked Differentiation H3K4me3 Increase->Blocked Differentiation Enhanced Proliferation Enhanced Proliferation Blocked Differentiation->Enhanced Proliferation

Figure 1. Simplified signaling pathway of (R)-2-HG in cancer cells.

Quantitative Effects on Cellular Phenotypes

Studies using the human erythroleukemia cell line TF-1 have been instrumental in elucidating the effects of this compound. These cells are dependent on cytokines like GM-CSF for their proliferation and can be induced to differentiate in response to erythropoietin (EPO).[5]

Experimental ConditionObservationReference
TF-1 cells + this compound (250-500 µM)Cytokine-independent growth[5]
TF-1 cells + this compoundBlocked differentiation in response to EPO[5]
TF-1 cells + Tfmb-(S)-2-HGNo cytokine-independent growth or block of differentiation[5]
TF-1 cells pre-treated with this compound (250 µM)Increased trimethyl-H3K4 levels[1]
TF-1 cells pre-treated with this compound (up to 500 µM)No significant change in global 5hmC levels[1]

It is noteworthy that at concentrations sufficient to induce transformation, this compound did not necessarily cause a global decrease in 5hmC, suggesting that the inhibition of KDM5 enzymes might be a more sensitive or primary event in this context.[1]

Experimental Protocols

Cell Culture and Transformation Assay
  • Cell Line: Human erythroleukemia TF-1 cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, penicillin/streptomycin, and 2 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Treatment: Cells are passaged in the presence of vehicle (DMSO), this compound (e.g., 250-500 µM), or Tfmb-(S)-2-HG (e.g., 250-500 µM) for a specified number of passages (e.g., a minimum of 4 passages are required to induce cytokine independence).[5]

  • Cytokine Withdrawal: After the pre-treatment period, cells are washed and resuspended in culture medium lacking GM-CSF.

  • Proliferation Assessment: Cell proliferation is measured at different time points using a cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or by direct cell counting.

G Workflow for TF-1 Cell Transformation Assay Start Start TF-1 Cell Culture\n(with GM-CSF) TF-1 Cell Culture (with GM-CSF) Start->TF-1 Cell Culture\n(with GM-CSF) Treatment with\nTfmb-(R/S)-2-HG or DMSO\n(Multiple Passages) Treatment with Tfmb-(R/S)-2-HG or DMSO (Multiple Passages) TF-1 Cell Culture\n(with GM-CSF)->Treatment with\nTfmb-(R/S)-2-HG or DMSO\n(Multiple Passages) Wash and Resuspend\nin GM-CSF-free medium Wash and Resuspend in GM-CSF-free medium Treatment with\nTfmb-(R/S)-2-HG or DMSO\n(Multiple Passages)->Wash and Resuspend\nin GM-CSF-free medium Measure Cell Proliferation\n(e.g., CellTiter-Glo) Measure Cell Proliferation (e.g., CellTiter-Glo) Wash and Resuspend\nin GM-CSF-free medium->Measure Cell Proliferation\n(e.g., CellTiter-Glo) End End Measure Cell Proliferation\n(e.g., CellTiter-Glo)->End

Figure 2. Experimental workflow for assessing TF-1 cell transformation.

Quantification of 5-hydroxymethylcytosine (5hmC)
  • Genomic DNA Extraction: Genomic DNA is isolated from treated and control cells using a standard DNA extraction kit.

  • LC-MS/MS Analysis: The total 5hmC content is measured by liquid chromatography-mass spectrometry (LC-MS). This involves the enzymatic digestion of DNA into single nucleosides, followed by chromatographic separation and mass spectrometric detection and quantification of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) relative to other deoxyribonucleosides.

Conclusion

This compound is a critical research tool that faithfully recapitulates the pro-leukemic effects of the oncometabolite (R)-2-HG. Its ability to promote cytokine-independent growth and block differentiation in cell models like TF-1 underscores its role in driving oncogenesis. The contrasting inactivity of its enantiomer, Tfmb-(S)-2-HG, despite being a more potent inhibitor of TET2, highlights the complex interplay of (R)-2-HG with multiple α-ketoglutarate-dependent dioxygenases. This enantiomer-specific activity provides a valuable paradigm for understanding the nuanced mechanisms of oncometabolite signaling and for the development of targeted cancer therapies. Future research may further dissect the relative contributions of different inhibited enzyme families to the diverse cancer phenotypes driven by (R)-2-HG.

References

On-Target Efficacy of Tfmb-(R)-2-HG In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of Tfmb-(R)-2-HG with alternative molecules used in cancer research. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical probes and potential therapeutic agents for studies involving epigenetic modulation and cancer metabolism.

Introduction to this compound and its Mechanism of Action

This compound is a cell-permeable analog of (R)-2-hydroxyglutarate (R-2-HG), an oncometabolite produced by cancer cells harboring mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 genes.[1][2] (R)-2-HG functions as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, a broad family of enzymes that play critical roles in epigenetic regulation and cellular metabolism.[1][3] By mimicking the effects of endogenous (R)-2-HG, this compound provides a valuable tool to investigate the downstream consequences of elevated (R)-2-HG levels in a controlled in vitro setting.

The primary on-target effect of this compound is the inhibition of α-KG-dependent dioxygenases, which include:

  • Histone Lysine Demethylases (KDMs): These enzymes are responsible for removing methyl groups from histone proteins, a key process in regulating gene expression. Inhibition of KDMs by this compound can lead to alterations in histone methylation patterns and subsequent changes in gene transcription.[3]

  • Ten-Eleven Translocation (TET) Family of Enzymes: TET enzymes are involved in DNA demethylation through the oxidation of 5-methylcytosine (5mC). Inhibition of TET enzymes by this compound can result in DNA hypermethylation, another critical epigenetic modification implicated in cancer development.[4]

  • Other α-KG-dependent dioxygenases: This diverse group of enzymes is involved in various other cellular processes, including collagen synthesis, hypoxia response, and fatty acid metabolism.

Comparative Analysis of this compound and Alternatives

Several alternative molecules are utilized to study the pathways affected by oncometabolites or to directly target the mutant enzymes that produce (R)-2-HG. This section compares the key characteristics of this compound with prominent alternatives.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activities of this compound and its alternatives against their respective targets. While specific IC50 values for this compound against a broad range of dioxygenases are not extensively published, its qualitative inhibitory effects on key enzyme families are noted.

CompoundTarget(s)IC50 / PotencyCitation(s)
This compound α-ketoglutarate-dependent dioxygenases (e.g., KDMs, TETs)Competitive inhibitor. KDM5 enzymes are more sensitive than TET2.[3][4]
Ivosidenib (AG-120) Mutant IDH1 (R132H, R132C, R132G, R132L, R132S)8-13 nM[5]
Enasidenib (AG-221) Mutant IDH2 (R140Q, R172K)100 nM (R140Q), 400 nM (R172K)[6]
AGI-5198 Mutant IDH1 (R132H, R132C)70 nM (R132H), 160 nM (R132C)[7]
Tfmb-(S)-2-HG TET enzymes (more potent than (R)-2-HG), EglN prolyl hydroxylasesPotent TET2 inhibitor.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_0 Cellular Entry and Conversion cluster_1 Enzymatic Inhibition cluster_2 Downstream Effects This compound This compound Esterases Esterases This compound->Esterases Hydrolysis (R)-2-HG (R)-2-HG Esterases->(R)-2-HG Dioxygenases Dioxygenases (R)-2-HG->Dioxygenases Competitive Inhibition alpha-KG alpha-KG alpha-KG->Dioxygenases Substrate Histone Demethylases (KDMs) Histone Demethylases (KDMs) Dioxygenases->Histone Demethylases (KDMs) TET Enzymes TET Enzymes Dioxygenases->TET Enzymes Altered Histone Methylation Altered Histone Methylation Histone Demethylases (KDMs)->Altered Histone Methylation DNA Hypermethylation DNA Hypermethylation TET Enzymes->DNA Hypermethylation Altered Gene Expression Altered Gene Expression Altered Histone Methylation->Altered Gene Expression DNA Hypermethylation->Altered Gene Expression Block in Cell Differentiation Block in Cell Differentiation Altered Gene Expression->Block in Cell Differentiation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Endpoint Assays Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Incubate cells with This compound or alternatives Endpoint Assays Endpoint Assays Treatment->Endpoint Assays 2-HG Measurement 2-HG Measurement Histone Demethylase Activity Histone Demethylase Activity Cell Differentiation Analysis Cell Differentiation Analysis

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and its alternatives.

Intracellular 2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS

This protocol is adapted from established methods for the sensitive quantification of 2-HG enantiomers.[6][9][10]

a. Sample Preparation (Cell Lysates):

  • Culture cells to the desired density and treat with the compounds of interest for the specified duration.

  • Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a known volume of ice-cold 80% methanol.

  • Lyse the cells by sonication or three freeze-thaw cycles.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

b. Derivatization (for chiral separation):

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solution of diacetyl-L-tartaric anhydride in a mixture of dichloromethane and acetic acid.

  • Incubate the mixture at 70°C for 30 minutes to allow for derivatization.

  • Dry the derivatized sample completely.

c. LC-MS/MS Analysis:

  • Reconstitute the dried, derivatized sample in a suitable mobile phase for injection.

  • Perform chromatographic separation on a chiral column (e.g., Astec CHIROBIOTIC R) using an appropriate gradient of mobile phases (e.g., ammonium acetate in water and acetonitrile).

  • Detect and quantify the D- and L-2-HG enantiomers using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Use stable isotope-labeled 2-HG as an internal standard for accurate quantification.

In Vitro Histone Demethylase Activity Assay

This protocol outlines a general method for assessing the activity of histone demethylases in the presence of inhibitors.[5][7][11][12]

a. Reaction Setup:

  • Prepare a reaction buffer containing HEPES, FeSO4, α-ketoglutarate, and ascorbate.

  • Add the recombinant histone demethylase enzyme (e.g., a KDM5 family member) to the reaction buffer.

  • Add the histone substrate, which can be a synthetic peptide corresponding to a specific methylated histone tail (e.g., H3K4me3) or purified histones.

  • Add this compound or the alternative inhibitor at various concentrations.

  • Initiate the reaction by incubating at 37°C for a specified time (e.g., 1-2 hours).

b. Detection of Demethylation:

  • Antibody-based methods (e.g., ELISA, Western Blot):

    • Stop the reaction by adding EDTA.

    • Use an antibody specific to the methylated form of the histone substrate to detect the remaining methylated substrate.

    • Alternatively, use an antibody specific to the demethylated product.

    • Quantify the signal using a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.

  • Mass Spectrometry:

    • Stop the reaction and analyze the reaction mixture by MALDI-TOF or LC-MS to directly measure the mass change corresponding to the removal of methyl groups from the histone peptide substrate.

Leukemia Cell Differentiation Assay by Flow Cytometry

This protocol describes a method to assess the differentiation of leukemia cells in response to treatment.[13][14][15][16]

a. Cell Culture and Treatment:

  • Culture a leukemia cell line (e.g., TF-1, HL-60) in appropriate growth medium.

  • Treat the cells with this compound or an alternative compound for a period of several days (e.g., 4-7 days) to induce differentiation.

b. Antibody Staining:

  • Harvest the cells and wash with PBS containing a protein blocker (e.g., fetal bovine serum).

  • Resuspend the cells in a staining buffer.

  • Add fluorescently conjugated antibodies against cell surface markers of myeloid differentiation. A common panel includes:

    • CD11b: A marker of mature myeloid cells.

    • CD14: A marker for monocytes.

    • CD15: A marker for granulocytes.

    • CD34: A marker of hematopoietic progenitor cells, which should decrease with differentiation.

  • Incubate the cells with the antibodies on ice, protected from light.

  • Wash the cells to remove unbound antibodies.

c. Flow Cytometry Analysis:

  • Resuspend the stained cells in a suitable buffer for flow cytometry.

  • Acquire data on a flow cytometer, collecting fluorescence signals for each marker.

  • Analyze the data to quantify the percentage of cells expressing each differentiation marker in the treated versus control populations. An increase in the expression of mature myeloid markers (CD11b, CD14, CD15) and a decrease in the progenitor marker (CD34) indicate induced differentiation.

Conclusion

This compound serves as a critical tool for elucidating the oncometabolic functions of (R)-2-HG in vitro. Its ability to competitively inhibit a range of α-ketoglutarate-dependent dioxygenases allows for the detailed study of downstream epigenetic and metabolic alterations. While direct, potent inhibitors of mutant IDH1 and IDH2, such as Ivosidenib and Enasidenib, offer a more targeted approach for inhibiting (R)-2-HG production, this compound is invaluable for dissecting the specific cellular consequences of elevated (R)-2-HG levels, independent of the mutant enzyme. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the on-target effects of these compounds and to further explore the intricate role of oncometabolites in cancer biology.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Tfmb-(R)-2-HG

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the cell-permeable oncometabolite Tfmb-(R)-2-HG. Adherence to these procedural steps will minimize risk and ensure the integrity of your experiments.

Personal Protective Equipment (PPE): Your First Line of Defense

While a specific Safety Data Sheet (SDS) for this compound is not currently available, a conservative approach based on the safety protocols for structurally similar compounds, such as trifluoromethylbenzyl derivatives, and the solvent Dimethyl Sulfoxide (DMSO) is crucial. A thorough risk assessment should be conducted before handling this compound.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes. Standard EN 166 (EU) or NIOSH (US) approved.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately using proper removal techniques to avoid skin contact.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing from potential contamination.
Respiratory Protection Fume HoodAll handling of this compound, especially when in solution with volatile solvents like DMSO, should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & Log Solution Preparation Solution Preparation Storage->Solution Preparation Retrieve Experimentation Experimentation Solution Preparation->Experimentation Use in Fume Hood Waste Segregation Waste Segregation Experimentation->Waste Segregation Collect Waste Decontamination Decontamination Waste Segregation->Decontamination Clean Workspace Waste Disposal Waste Disposal Decontamination->Waste Disposal Follow EHS

Caption: Workflow for the safe handling of this compound.
Step-by-Step Procedural Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into your chemical inventory.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2. Preparation of Solutions:

  • All manipulations of the solid compound and preparation of solutions must be performed in a chemical fume hood.

  • This compound is often dissolved in DMSO. Due to DMSO's ability to facilitate skin absorption of other chemicals, extreme care must be taken to avoid skin contact.

  • Use appropriate labware and ensure it is clean and dry before use.

3. Experimentation:

  • Conduct all experiments involving this compound within a chemical fume hood.

  • Always wear the recommended PPE.

  • Avoid the creation of aerosols.

Emergency Procedures: Immediate Actions

In the event of accidental exposure or a spill, prompt and correct action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

  • Small Spills: For a small spill of a DMSO solution, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.

  • Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is essential to protect personnel and the environment.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for chemical waste.
Solutions in DMSO Collect in a designated, sealed, and labeled container for hazardous liquid waste. Do not dispose of down the drain.[1]
Contaminated Labware (pipette tips, tubes, etc.) Dispose of in a designated solid waste container for chemically contaminated items.
Contaminated PPE (gloves, etc.) Remove and dispose of as hazardous waste immediately after handling the compound.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.[1]

By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.